Product packaging for 2-Methyl-benzenebutanamine(Cat. No.:)

2-Methyl-benzenebutanamine

Cat. No.: B15234034
M. Wt: 163.26 g/mol
InChI Key: ANOVIJWMJIDTKL-UHFFFAOYSA-N
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Description

2-Methyl-benzenebutanamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B15234034 2-Methyl-benzenebutanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

4-(2-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7H,4-5,8-9,12H2,1H3

InChI Key

ANOVIJWMJIDTKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of β,2-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive overview of the basic properties of β,2-Dimethylphenethylamine. However, after an exhaustive search of scientific literature, chemical databases, and other relevant resources, it must be concluded that there is a significant lack of publicly available information on this specific chemical entity.

Our investigation included searches for its fundamental chemical and physical properties, established experimental protocols for their determination, and any associated pharmacological data, including signaling pathways. Unfortunately, these searches did not yield any specific data for β,2-Dimethylphenethylamine. This suggests that the compound is not well-characterized in the public domain, may be a rare or novel substance, or is referred to by a different nomenclature that is not readily identifiable.

The search did yield information on various other isomers of dimethylphenethylamine, such as:

  • N,N-Dimethylphenethylamine: An alkaloid found in some plants and used as a flavoring agent.

  • N,α-Dimethylphenethylamine (Methamphetamine): A well-known central nervous system stimulant.

  • β-Methylphenethylamine: A positional isomer of amphetamine.

  • 2-Methylphenethylamine: A trace amine associated receptor 1 (TAAR1) agonist.

It is crucial to emphasize that the properties of these isomers cannot be extrapolated to β,2-Dimethylphenethylamine, as small changes in molecular structure can lead to significant differences in chemical, physical, and pharmacological properties.

Data Presentation

Due to the absence of quantitative data for β,2-Dimethylphenethylamine, we are unable to provide the requested structured tables for properties such as pKa, logP, solubility, melting point, and boiling point.

Experimental Protocols

Similarly, without any cited experiments for β,2-Dimethylphenethylamine, a detailed description of methodologies for key experiments cannot be provided.

Mandatory Visualization

As no signaling pathways, experimental workflows, or logical relationships involving β,2-Dimethylphenethylamine have been identified in the available literature, the creation of the requested Graphviz diagrams is not possible.

We understand that this outcome is not ideal for your research and development needs. We recommend the following potential next steps:

  • Verification of the Chemical Name and Structure: Double-checking the nomenclature and structure of the compound of interest is crucial to ensure that the search is being conducted for the correct molecule.

  • Custom Synthesis and Characterization: If β,2-Dimethylphenethylamine is a novel compound of interest, a custom synthesis followed by analytical characterization (e.g., NMR, mass spectrometry, elemental analysis) would be the necessary first step to determine its basic properties.

  • Computational Modeling: In the absence of experimental data, computational methods could be employed to predict some of the basic properties of β,2-Dimethylphenethylamine. However, these predictions would need to be validated by experimental data.

We are committed to providing accurate and factual information. In this instance, the most accurate statement we can make is that the requested information for β,2-Dimethylphenethylamine is not available in the public domain. We will continue to monitor for any new information on this compound and will update this guide accordingly should any relevant data become available.

Unraveling 2-Methyl-benzenebutanamine: A Technical Guide to Its Isomers, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Faced with the inherent ambiguity of the chemical name "2-Methyl-benzenebutanamine," this technical guide provides a comprehensive overview of its most plausible isomeric structures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available chemical data, synthesis methodologies, and biological activities associated with these compounds.

The name "this compound" suggests a butanamine scaffold attached to a benzene ring bearing a methyl group at the second position. However, the precise points of attachment and the location of the amine group on the butyl chain remain unspecified. This guide will focus on the most probable interpretations, primarily isomers of (2-methylphenyl)butanamine.

Isomer Identification and CAS Numbers

Due to the nomenclatural ambiguity, several isomers could be referred to as this compound. Below is a table summarizing the CAS numbers for some of the most likely candidates and their derivatives.

IUPAC NameCommon NameCAS NumberNotes
1-(2-methylphenyl)butan-1-amine hydrochloride1-(o-tolyl)butan-1-amine hydrochloride1129269-45-9Hydrochloride salt of one of the primary isomers.
(R)-1-(2-methylphenyl)butan-1-amine hydrochloride(R)-1-(o-tolyl)butan-1-amine hydrochloride1622239-58-0R-enantiomer of the hydrochloride salt.
(2S)-4-(2-methylphenyl)butan-2-amine-1344640-78-3An S-enantiomer of a structural isomer.
2-(2-Methylphenyl)butan-1-amine-Not readily availableA known compound with a PubChem entry (CID 79003668).
1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine-52842-59-8A more complex, substituted derivative.

Physicochemical Properties

Quantitative data for these specific isomers is sparse in publicly available literature. However, based on the general properties of related phenethylamines, certain characteristics can be inferred. The table below provides a comparative overview of related compounds to offer a predictive context.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
n-ButylamineC₄H₁₁N73.1477-790.74
1-(o-tolyl)ethanamineC₉H₁₃N135.21--
4-phenylbutan-1-amineC₁₀H₁₅N149.24-0.944

Synthesis Protocols

Detailed experimental protocols for the synthesis of specific this compound isomers are not widely published. However, general synthetic routes for substituted phenethylamines can be adapted. A common approach involves the reductive amination of a corresponding ketone or the reduction of a nitrile.

General Synthesis Workflow

Below is a generalized workflow for the synthesis of a primary amine from a ketone, a common route for producing such compounds.

G ketone 2-Methylphenyl butyl ketone imine Intermediate Imine ketone->imine + Ammonia/Amine amine This compound imine->amine + Reducing Agent reductant Reducing Agent (e.g., NaBH4, H2/Pd) reductant->amine ammonia Ammonia or Amine Source ammonia->imine

Caption: Reductive amination of a ketone to produce a primary amine.

Experimental Protocol: Reductive Amination (General)

  • Imine Formation: The precursor ketone (e.g., 1-(2-methylphenyl)butan-1-one) is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or ammonia in ethanol) is added. The reaction is stirred, often with mild heating, to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ gas with a palladium catalyst). The choice of reducing agent depends on the specific substrate and desired reaction conditions. The reaction is typically stirred at room temperature until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried over a desiccant like anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield the final amine.

Biological Activity and Signaling Pathways

Specific biological activity data for most this compound isomers is not extensively documented in peer-reviewed literature. However, the broader class of substituted phenethylamines is well-known for its diverse pharmacological effects, primarily targeting the central nervous system. These compounds often interact with monoamine neurotransmitter systems.

Substituted phenethylamines can act as agonists or antagonists at various receptors, or as reuptake inhibitors or releasing agents of neurotransmitters like dopamine, serotonin, and norepinephrine. The specific substitutions on the phenyl ring and the alkyl chain determine the compound's affinity and efficacy at different targets.

Potential Signaling Pathway Interactions

Given the structural similarity to other psychoactive phenethylamines, it is plausible that this compound isomers could interact with dopaminergic and serotonergic signaling pathways.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_Vesicle Dopamine Vesicle DAT->Dopamine_Vesicle Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_Synapse Dopamine_Vesicle->Dopamine_Synapse Exocytosis D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates D2R D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Signaling Downstream Signaling PKA->Signaling Phenethylamine Substituted Phenethylamine Phenethylamine->DAT Inhibition/Reversal Phenethylamine->VMAT2 Inhibition Dopamine_Synapse->D1R Dopamine_Synapse->D2R

Caption: Potential interaction of a substituted phenethylamine with the dopaminergic synapse.

This diagram illustrates how a substituted phenethylamine could increase synaptic dopamine levels by inhibiting the dopamine transporter (DAT) and/or the vesicular monoamine transporter 2 (VMAT2). This leads to increased activation of postsynaptic dopamine receptors (D1 and D2), triggering downstream signaling cascades. The precise effects of this compound isomers on these pathways would require dedicated pharmacological studies.

Conclusion

While a definitive identification of "this compound" is challenging due to its ambiguous nomenclature, this guide provides a starting point for researchers by outlining the properties and synthesis of its most probable isomers. The provided data on related compounds and generalized experimental protocols offer a framework for further investigation into this class of molecules. Future research is needed to fully characterize the physicochemical properties, synthetic routes, and biological activities of each specific isomer to unlock their potential applications in medicinal chemistry and pharmacology.

An In-depth Technical Guide to the Synthesis of 2-Methyl-benzenebutanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methyl-benzenebutanamine, a compound of interest for further research and development. The proposed synthesis is a two-step process, commencing with the formation of a key ketone intermediate, 2-methyl-4-phenyl-2-butanone, followed by a reductive amination to yield the target primary amine. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

I. Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the ketone intermediate, 2-methyl-4-phenyl-2-butanone. While several methods could be envisioned for this, a Friedel-Crafts acylation presents a plausible and adaptable approach. The subsequent and final step is the conversion of this ketone to the desired primary amine via reductive amination.

Synthesis_Pathway cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination Benzene Benzene UnsaturatedKetone 3-Methyl-4-phenyl-3-buten-2-one Benzene->UnsaturatedKetone Friedel-Crafts Acylation AcylChloride 3,3-Dimethylacryloyl chloride AcylChloride->UnsaturatedKetone LewisAcid AlCl₃ (Lewis Acid) Ketone 2-Methyl-4-phenyl-2-butanone UnsaturatedKetone->Ketone Reduction Reduction Catalytic Hydogenation (H₂/Pd-C) Ketone2 2-Methyl-4-phenyl-2-butanone FinalProduct This compound Ketone2->FinalProduct Reductive Amination Ammonia Ammonia (NH₃) Ammonia->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH₃CN or H₂/Catalyst)

Figure 1: Proposed two-step synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-phenyl-2-butanone

This procedure is adapted from established Friedel-Crafts and subsequent reduction methodologies.

Materials:

  • Benzene

  • 3,3-Dimethylacryloyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Palladium on Carbon (Pd/C), 10%

  • Hydrogen (H₂) gas

  • Methanol or Ethanol

Procedure:

Part A: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of 3,3-dimethylacryloyl chloride in dry dichloromethane dropwise from the dropping funnel to the stirred suspension.

  • After the addition is complete, add benzene dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Once the addition of benzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methyl-4-phenyl-3-buten-2-one.

Part B: Catalytic Hydrogenation

  • Dissolve the crude 3-methyl-4-phenyl-3-buten-2-one in methanol or ethanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of the substrate).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-4-phenyl-2-butanone.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Reductive Amination of 2-Methyl-4-phenyl-2-butanone

This protocol describes a direct reductive amination using sodium cyanoborohydride as the reducing agent.

Materials:

  • 2-Methyl-4-phenyl-2-butanone

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether or Ethyl acetate

  • Sodium Hydroxide (NaOH), aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-4-phenyl-2-butanone in methanol.

  • Add a solution of ammonia in methanol to the flask. The amount of ammonia should be in large excess.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • In a separate flask, carefully dissolve sodium cyanoborohydride in a minimal amount of methanol. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Slowly add the sodium cyanoborohydride solution to the stirred ketone/ammonia mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify the solution with a sodium hydroxide solution to a pH of >10.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by vacuum distillation or column chromatography.

III. Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reactant and Product Data for the Synthesis of 2-Methyl-4-phenyl-2-butanone

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)
BenzeneC₆H₆78.11(Excess)(Excess)
3,3-Dimethylacryloyl chlorideC₅H₇ClO118.561.0118.56
Anhydrous AlCl₃AlCl₃133.341.1146.67
3-Methyl-4-phenyl-3-buten-2-oneC₁₁H₁₂O160.21~0.7~112.15
2-Methyl-4-phenyl-2-butanoneC₁₁H₁₄O162.23~0.65~105.45

Table 2: Reactant and Product Data for the Reductive Amination

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)
2-Methyl-4-phenyl-2-butanoneC₁₁H₁₄O162.231.0162.23
Ammonia (in Methanol)NH₃17.03(Excess)(Excess)
Sodium CyanoborohydrideNaBH₃CN62.841.594.26
This compoundC₁₁H₁₇N163.26~0.7~114.28

IV. Visualizations

Experimental Workflow: Synthesis of 2-Methyl-4-phenyl-2-butanone

Ketone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Friedel-Crafts Reaction cluster_workup1 Workup 1 cluster_reduction Hydrogenation cluster_workup2 Workup 2 & Purification Prep Assemble flame-dried glassware under inert atmosphere. Cool Cool AlCl₃ suspension to 0-5 °C. Prep->Cool AddAcyl Add 3,3-dimethylacryloyl chloride solution. Cool->AddAcyl AddBenzene Add benzene dropwise. AddAcyl->AddBenzene Stir Stir at room temperature for 12-18 hours. AddBenzene->Stir Quench Quench with ice and HCl. Stir->Quench Extract1 Separate layers and extract aqueous phase. Quench->Extract1 Wash1 Wash organic layer with NaHCO₃ and brine. Extract1->Wash1 Dry1 Dry over Na₂SO₄ and concentrate. Wash1->Dry1 Dissolve Dissolve crude unsaturated ketone in solvent. Dry1->Dissolve AddCatalyst Add Pd/C catalyst. Dissolve->AddCatalyst Hydrogenate Pressurize with H₂ and stir. AddCatalyst->Hydrogenate Filter Filter through Celite. Hydrogenate->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Purify Purify by vacuum distillation or chromatography. Concentrate->Purify

Figure 2: Experimental workflow for the synthesis of 2-Methyl-4-phenyl-2-butanone.
Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Workup and Purification DissolveKetone Dissolve 2-methyl-4-phenyl-2-butanone in methanol. AddAmmonia Add methanolic ammonia. DissolveKetone->AddAmmonia StirImine Stir for 30-60 minutes. AddAmmonia->StirImine AddReducer Add NaBH₃CN solution. StirImine->AddReducer StirReduction Stir for 24-48 hours. AddReducer->StirReduction Quench Quench with saturated NH₄Cl. StirReduction->Quench Concentrate1 Concentrate to remove methanol. Quench->Concentrate1 Basify Basify with NaOH solution. Concentrate1->Basify Extract Extract with ether or ethyl acetate. Basify->Extract Dry Dry organic layer over MgSO₄. Extract->Dry Concentrate2 Concentrate to obtain crude product. Dry->Concentrate2 Purify Purify by vacuum distillation or chromatography. Concentrate2->Purify

Figure 3: Experimental workflow for the reductive amination step.

V. Conclusion

The described two-step synthesis provides a robust and logical pathway to this compound. The initial Friedel-Crafts acylation followed by reduction is a classic approach to constructing the required carbon skeleton, and the subsequent reductive amination is a highly effective and widely used method for the synthesis of amines from ketones. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the planning and execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.

In Vitro Profile of β,2-Dimethylphenethylamine: A Technical Overview Based on Structurally Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Structural Context and Pharmacological Hypothesis

β,2-Dimethylphenethylamine belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances. Its structure is characterized by a phenethyl core with methyl groups at the beta (β) and secondary amine (2) positions. Due to the lack of direct experimental data, its pharmacological profile is hypothesized based on the known activities of its isomers, BMPEA and N,N-DMPEA. It is plausible that β,2-Dimethylphenethylamine will exhibit activity at monoamine receptors, particularly the Trace Amine-Associated Receptor 1 (TAAR1), and potentially at adrenergic and serotonergic receptors, though likely with a unique affinity and efficacy profile.

Structural Isomers Under Review:

  • β-Methylphenethylamine (BMPEA): A positional isomer of amphetamine, BMPEA has a methyl group on the beta carbon of the ethylamine side chain.

  • N,N-Dimethylphenethylamine (N,N-DMPEA): This isomer features two methyl groups on the terminal nitrogen of the phenethylamine structure.

Quantitative In Vitro Data

The following tables summarize the available quantitative in vitro data for BMPEA and N,N-DMPEA. This information provides a basis for understanding the potential receptor interactions of β,2-Dimethylphenethylamine.

Table 1: Functional Activity (EC₅₀) of β-Methylphenethylamine and N,N-Dimethylphenethylamine at Human TAAR1
CompoundReceptorAssay TypeEC₅₀ (µM)Efficacy (Eₘₐₓ %)Reference
β-Methylphenethylamine (BMPEA)Human TAAR1cAMP Accumulation2.177[1]
N,N-Dimethylphenethylamine (N,N-DMPEA)Human TAAR1cAMP Accumulation2164[1]
Table 2: Functional Activity of N,N-Dimethylphenethylamine at Human Adrenergic Receptors
CompoundReceptorAssay TypeActivityEC₅₀ (µM)Eₘₐₓ (%)Reference
N,N-DimethylphenethylamineAdrenergic α₁BNot SpecifiedWeak AgonistNot ReportedNot Reported
N,N-DimethylphenethylamineAdrenergic α₁DNot SpecifiedWeak AgonistNot ReportedNot Reported
Table 3: Binding Affinity (Kᵢ) of N,N-Dimethylphenethylamine at Rat 5-HT₁ₐ Receptor
CompoundReceptorRadioligandKᵢ (nM)Reference
N,N-DimethylphenethylamineRat 5-HT₁ₐNot Specified> 3000

Signaling Pathways and Experimental Workflows

TAAR1 Activation and Downstream Signaling

Activation of TAAR1 by agonists like BMPEA and N,N-DMPEA typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is a common mechanism for G-protein coupled receptors of the Gαs subtype.

TAAR1_Signaling Agonist β-Methylphenethylamine or N,N-Dimethylphenethylamine TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds to G_alpha_s Gαs Protein TAAR1->G_alpha_s Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

TAAR1 agonist-induced signaling cascade.
Experimental Workflow for TAAR1 Functional Assay

The determination of agonist activity at TAAR1 often involves a cell-based assay to measure the production of a second messenger, such as cAMP.

TAAR1_Workflow start Start cell_culture Culture HEK293 cells stably expressing human TAAR1 start->cell_culture plating Plate cells in a multi-well plate cell_culture->plating compound_prep Prepare serial dilutions of test compounds (BMPEA, N,N-DMPEA) plating->compound_prep incubation Incubate cells with test compounds compound_prep->incubation lysis Lyse cells to release intracellular contents incubation->lysis cAMP_measurement Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->cAMP_measurement data_analysis Analyze data to determine EC₅₀ and Eₘₐₓ values cAMP_measurement->data_analysis end End data_analysis->end

Workflow for a TAAR1 functional assay.

Experimental Protocols

TAAR1 Functional Assay (cAMP Accumulation)

This protocol is a generalized representation based on common methodologies for assessing TAAR1 activation.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human TAAR1 receptor.

  • Assay Principle: Measurement of intracellular cAMP accumulation following receptor activation by an agonist.

  • Methodology:

    • Cell Culture and Plating: HEK293-hTAAR1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418). Cells are seeded into 96-well plates and grown to confluence.

    • Compound Preparation: Test compounds (BMPEA, N,N-DMPEA) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in assay buffer to the desired concentrations.

    • Assay Procedure:

      • The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

      • Cells are then incubated with varying concentrations of the test compounds for a specified period (e.g., 30 minutes) at 37°C.

    • cAMP Measurement:

      • Following incubation, cells are lysed.

      • The concentration of cAMP in the cell lysate is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: The fluorescence or absorbance data is converted to cAMP concentrations. Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ and Eₘₐₓ values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).

Adrenergic Receptor Functional Assay (Calcium Flux)

This protocol describes a common method for assessing the function of Gq-coupled adrenergic receptors, such as the α₁ subtypes.

  • Cell Line: A suitable cell line (e.g., CHO-K1, HEK293) stably or transiently expressing the human adrenergic receptor of interest (e.g., ADRA1B, ADRA1D).

  • Assay Principle: Measurement of intracellular calcium mobilization following receptor activation by an agonist.

  • Methodology:

    • Cell Culture and Plating: Cells are cultured in appropriate media and seeded into black-walled, clear-bottom 96-well plates.

    • Dye Loading:

      • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable buffer (e.g., HBSS) for a specific time (e.g., 1 hour) at 37°C in the dark. A probenecid solution may be included to prevent dye leakage.

    • Compound Addition and Signal Detection:

      • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

      • A baseline fluorescence reading is taken before the addition of the test compounds.

      • The instrument adds the test compounds at various concentrations to the wells, and the fluorescence intensity is monitored over time to detect changes in intracellular calcium levels.

    • Data Analysis: The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the agonist concentration to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.

Radioligand Binding Assay for 5-HT₁ₐ Receptor

This protocol is a generalized method for determining the binding affinity of a compound for a specific receptor.

  • Tissue/Cell Preparation: Membranes are prepared from a cell line expressing the receptor (e.g., CHO-K1 cells with human 5-HT₁ₐ) or from a brain region rich in the receptor (e.g., rat hippocampus).

  • Assay Principle: A competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

  • Methodology:

    • Reaction Mixture: In a reaction tube, the following are combined:

      • A fixed concentration of the radiolabeled ligand (e.g., [³H]8-OH-DPAT).

      • Varying concentrations of the unlabeled test compound (e.g., N,N-DMPEA).

      • The prepared cell or tissue membranes.

      • Assay buffer.

    • Incubation: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

    • Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.

    • Data Analysis:

      • Total binding is measured in the absence of any competing ligand.

      • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand for the receptor.

      • Specific binding is calculated as total binding minus non-specific binding.

      • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Directions

The available in vitro data for β-Methylphenethylamine and N,N-Dimethylphenethylamine suggest that these compounds are agonists at the human TAAR1 receptor, with BMPEA being more potent than N,N-DMPEA. N,N-DMPEA also exhibits weak agonist activity at α₁-adrenergic receptors and has a very low affinity for the rat 5-HT₁ₐ receptor.

Based on these findings, it is reasonable to hypothesize that β,2-Dimethylphenethylamine will also interact with the TAAR1 receptor. The presence of a methyl group on the beta carbon, similar to BMPEA, might confer significant TAAR1 agonist activity. The additional N-methyl group could modulate this activity and potentially introduce or alter interactions with other monoamine receptors.

To provide a definitive understanding of the in vitro pharmacology of β,2-Dimethylphenethylamine, further research is essential. This should include:

  • Comprehensive Receptor Screening: A broad panel of receptor binding and functional assays should be conducted to determine the affinity and efficacy of β,2-Dimethylphenethylamine at a wide range of monoamine receptors and transporters.

  • Enantiomer-Specific Analysis: The synthesis and separate testing of the (R)- and (S)-enantiomers of β,2-Dimethylphenethylamine are crucial, as stereochemistry often plays a significant role in the pharmacological activity of phenethylamines.

  • In Vitro Metabolism Studies: Investigating the metabolic stability and potential metabolites of β,2-Dimethylphenethylamine in human liver microsomes would provide valuable information for interpreting in vivo studies.

This technical guide, while based on data from structural isomers, provides a solid foundation and a clear roadmap for the future in vitro characterization of β,2-Dimethylphenethylamine.

References

Early Pharmacological Screening of β,2-Dimethylphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early pharmacological screening of β,2-Dimethylphenethylamine. Due to a lack of specific data for this molecule, this document leverages information on structurally related isomers, namely N,N-Dimethylphenethylamine (N,N-DMPEA) and Phenpromethamine (N,β-dimethylphenethylamine), to infer a potential pharmacological profile and outline a screening strategy. This guide details experimental protocols for in vitro receptor binding and functional assays, presents available quantitative data for these related compounds in structured tables, and visualizes key experimental workflows and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating pharmacological investigation into β,2-Dimethylphenethylamine and similar phenethylamine derivatives.

Introduction

Phenethylamines are a class of compounds with a wide range of pharmacological activities, primarily acting on the central nervous system. They are structurally similar to endogenous catecholamines like dopamine and norepinephrine. Modifications to the phenethylamine backbone can significantly alter their potency, selectivity, and mechanism of action. β,2-Dimethylphenethylamine is a structural isomer of methamphetamine and N,N-Dimethylphenethylamine (N,N-DMPEA), both of which have known stimulant properties. Early pharmacological screening is crucial to characterize the interaction of novel phenethylamine derivatives with key biological targets, predict their physiological effects, and assess their therapeutic potential or risk profile.

This guide focuses on the initial in vitro screening cascade, including receptor binding affinity and functional activity at key G-protein coupled receptors (GPCRs) known to be targets of phenethylamines, such as adrenergic receptors and trace amine-associated receptor 1 (TAAR1).

In Vitro Pharmacological Profile (Based on Structural Isomers)

Adrenergic Receptor Activity of N,N-Dimethylphenethylamine

N,N-Dimethylphenethylamine has been evaluated for its agonist activity at various human adrenergic receptor subtypes. The following table summarizes the available potency (EC₅₀) and efficacy (Eₘₐₓ) data.

Receptor SubtypeEC₅₀ (µM)Eₘₐₓ (%)
α₁A-Adrenergic >300-
α₁B-Adrenergic 5.719
α₁D-Adrenergic 8.47.9
α₂A-Adrenergic >300-
α₂B-Adrenergic >300-
β₁-Adrenergic >300-
β₂-Adrenergic >300-
Data from a study on phenethylamine analogues in food supplements. Efficacy is expressed as a percentage of the maximal response to the endogenous agonist adrenaline.
Trace Amine-Associated Receptor 1 (TAAR1) Activity of N,N-Dimethylphenethylamine

TAAR1 is a key receptor for many phenethylamine derivatives and is involved in modulating monoaminergic neurotransmission.

ReceptorEC₅₀ (µM)Eₘₐₓ (%)
TAAR1 2164
Data from a study on phenethylamine analogues in food supplements. Efficacy is expressed as a percentage of the maximal response to a reference agonist.
Monoamine Releaser Activity of Phenpromethamine (N,β-dimethylphenethylamine)

Phenpromethamine, another structural isomer, has been shown to act as a norepinephrine-dopamine releasing agent (NDRA).

NeurotransmitterEC₅₀ (nM) for Release
Norepinephrine 154
Dopamine 574
Data obtained from studies on rat brain synaptosomes.

Detailed Experimental Protocols

The following protocols are standard methodologies for the early pharmacological screening of novel compounds like β,2-Dimethylphenethylamine.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of β,2-Dimethylphenethylamine for a panel of receptors (e.g., adrenergic receptors, dopamine receptors, serotonin receptors, and TAAR1).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the Kᵢ can be calculated.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors).

  • Test compound (β,2-Dimethylphenethylamine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Frozen tissue or washed cells are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound (β,2-Dimethylphenethylamine).

    • A fixed concentration of the radioligand.

    • The cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assays

cAMP assays are used to determine the functional activity of a compound at Gs- or Gi-coupled GPCRs.

Objective: To determine if β,2-Dimethylphenethylamine acts as an agonist or antagonist at Gs- or Gi-coupled receptors (e.g., β-adrenergic receptors) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Activation of Gi-coupled receptors inhibits adenylyl cyclase, causing a decrease in cAMP levels. These changes can be quantified using various methods, such as competitive immunoassays (e.g., HTRF).

Materials:

  • Cells stably or transiently expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and reagents.

  • Test compound (β,2-Dimethylphenethylamine) at various concentrations.

  • Reference agonist and antagonist.

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF-based).

  • Plate reader compatible with the assay format.

Procedure:

  • Cell Culture and Seeding: Culture the cells expressing the target receptor and seed them into 96- or 384-well plates.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of β,2-Dimethylphenethylamine to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of β,2-Dimethylphenethylamine before adding a fixed concentration (e.g., EC₈₀) of a known agonist.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For HTRF assays, this typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Data Reading: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Hypothetical) A Compound Synthesis (β,2-Dimethylphenethylamine) B Primary Screening: Radioligand Binding Assays A->B Test Compound C Secondary Screening: Functional Assays (cAMP) B->C Active Compounds D Data Analysis: Affinity (Ki) & Potency (EC50) C->D E Behavioral Assays (e.g., Locomotor Activity) D->E Lead Compound F Pharmacokinetic Studies E->F G Toxicology Assessment E->G

Caption: A generalized workflow for the pharmacological screening of a novel compound.

Potential Signaling Pathway

Signaling_Pathway cluster_TAAR1 TAAR1 Pathway cluster_Adrenergic Adrenergic Pathway (β-receptor example) TAAR1 TAAR1 Gs Gs TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB Beta_AR β-Adrenergic Receptor Gs2 Gs Beta_AR->Gs2 AC2 Adenylyl Cyclase Gs2->AC2 cAMP2 ↑ cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA2->Cellular_Response Compound β,2-Dimethylphenethylamine Compound->TAAR1 Compound->Beta_AR

Caption: Potential GPCR signaling pathways for phenethylamines.

Conclusion

The early pharmacological screening of β,2-Dimethylphenethylamine requires a systematic in vitro evaluation of its binding affinity and functional activity at a panel of relevant biological targets. While direct pharmacological data for this specific compound is currently lacking, the information available for its structural isomers, N,N-Dimethylphenethylamine and Phenpromethamine, suggests potential activity at adrenergic receptors and TAAR1, as well as possible monoamine releasing properties. The experimental protocols detailed in this guide provide a robust framework for initiating such an investigation. The provided workflows and pathway diagrams offer a conceptual foundation for the experimental design and interpretation of results. Further research is warranted to elucidate the specific pharmacological profile of β,2-Dimethylphenethylamine and determine its potential as a therapeutic agent or its risk as a psychoactive substance.

Toxicological Profile of 2-Methyl-benzenebutanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental toxicological data for 2-Methyl-benzenebutanamine is not publicly available. This document provides a predictive toxicological profile based on established structure-activity relationships (SAR) and the known toxicology of structurally related amphetamine analogues. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a guide for potential areas of toxicological concern and to inform the design of future experimental studies.

Introduction

This compound is a substituted phenethylamine. The phenethylamine scaffold is the core structure for a wide range of psychoactive compounds, including amphetamine and its numerous analogues. The toxicological properties of these substances are of significant interest in the fields of pharmacology, toxicology, and drug development. Due to the absence of specific toxicological studies on this compound, this guide synthesizes current knowledge on the toxicology of amphetamine analogues to create a predictive profile for this compound. This approach, grounded in SAR, allows for the anticipation of potential toxicological effects and provides a framework for targeted in vitro and in vivo testing.

Predicted Toxicological Profile based on Structural Analogy

The toxicological profile of amphetamine and its derivatives is complex, involving multiple organ systems, with the central nervous system (CNS) and cardiovascular system being primary targets.[1]

Mechanism of Action and Predicted Pharmacodynamics

Amphetamine and its analogues primarily act as releasing agents of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from presynaptic nerve terminals.[2][3] They achieve this by interacting with the respective monoamine transporters (DAT, NET, and SERT).[4] The general mechanism involves:

  • Uptake into the Presynaptic Neuron: The lipophilic nature of phenethylamines allows them to cross the neuronal membrane.

  • Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Once inside the neuron, they disrupt the proton gradient of synaptic vesicles, leading to the efflux of neurotransmitters from the vesicles into the cytoplasm.

  • Reversal of Transporter Function: The increased cytoplasmic concentration of neurotransmitters causes the cell surface transporters (DAT, NET, SERT) to reverse their direction of transport, releasing monoamines into the synaptic cleft.[3]

Substitutions on the phenethylamine structure, such as the 2-methyl group on the benzene ring and the butyl chain in this compound, can modulate the affinity and selectivity for these transporters.[4][5] Elongation of the alpha-carbon side chain in some cathinone analogues has been shown to correlate with increased cytotoxic properties.[6]

Predicted Acute Toxicity

Acute toxicity from amphetamine analogues is often characterized by a hyperadrenergic state, leading to cardiovascular and neurological complications.[1][3]

Table 1: Predicted Acute Toxicological Effects of this compound

Systemic EffectPredicted ManifestationUnderlying Mechanism
Cardiovascular Tachycardia, hypertension, vasoconstriction, potential for myocardial infarction.[1]Increased release of norepinephrine stimulating α- and β-adrenergic receptors.[1]
Neurological Agitation, psychosis, seizures, hyperthermia.[2][3]Excessive stimulation of central dopamine and norepinephrine pathways.
Metabolic Rhabdomyolysis, metabolic acidosis.[1]Hyperthermia, excessive muscle activity.
Predicted Chronic Toxicity and Neurotoxicity

Long-term exposure to amphetamine analogues can lead to persistent neurotoxic effects, particularly to dopaminergic and serotonergic neurons.[2]

The primary mechanisms implicated in amphetamine-induced neurotoxicity include:

  • Oxidative Stress: The metabolism of excess cytoplasmic dopamine leads to the formation of reactive oxygen species (ROS) and reactive quinones, which can damage cellular components.[2]

  • Excitotoxicity: Increased release of glutamate can lead to overstimulation of glutamate receptors, resulting in neuronal damage.[2]

  • Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to decreased energy production and increased apoptosis.[2]

Experimental Protocols for Toxicological Screening

Given the lack of data, a systematic toxicological evaluation of this compound is warranted. The following experimental protocols are proposed based on standard practices for evaluating novel psychoactive substances.

In Vitro Assays

3.1.1. Monoamine Transporter Activity

  • Objective: To determine the affinity and activity (uptake inhibition vs. release) of this compound at DAT, NET, and SERT.

  • Methodology:

    • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

    • Binding Assays: Perform competitive binding assays using radiolabeled ligands (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) to determine the binding affinity (Ki) of the test compound.

    • Uptake/Release Assays: Measure the ability of the compound to inhibit the uptake of radiolabeled neurotransmitters or to induce their release from pre-loaded cells. This can be performed using a scintillation counter to quantify radioactivity.

3.1.2. Cytotoxicity Assays

  • Objective: To assess the direct cytotoxic effects of this compound.

  • Methodology:

    • Cell Lines: Utilize relevant cell lines such as PC12 (pheochromocytoma, as a model for neuronal cells) and primary hepatocytes.

    • Assay: Employ a standard MTT or LDH assay to measure cell viability and membrane integrity, respectively, after exposure to a range of concentrations of the test compound.

In Vivo Assays

3.2.1. Acute Toxicity (LD50 Determination)

  • Objective: To determine the median lethal dose (LD50) of this compound.

  • Methodology:

    • Animal Model: Use rodents (e.g., Swiss Webster mice).

    • Procedure: Administer escalating doses of the compound via a relevant route (e.g., intraperitoneal, oral). Observe animals for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality. The LD50 can be calculated using statistical methods such as the Probit analysis.

3.2.2. Locomotor Activity

  • Objective: To assess the psychostimulant effects of the compound.

  • Methodology:

    • Animal Model: Use mice or rats.

    • Apparatus: Employ automated photobeam activity chambers.

    • Procedure: After habituation to the chambers, administer the test compound and record locomotor activity over a set period. Compare the activity to a vehicle control group.[4][5]

Visualizations

Predicted Signaling Pathway of Amphetamine Analogue Toxicity

Amphetamine_Toxicity_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Amphetamine 2-Methyl- benzenebutanamine DAT Monoamine Transporter (DAT/NET/SERT) Amphetamine->DAT Enters neuron VMAT2 VMAT2 Amphetamine->VMAT2 Disrupts DAT->Amphetamine DA_synapse Synaptic Dopamine DAT->DA_synapse Release Vesicle Synaptic Vesicle (Dopamine) VMAT2->Vesicle Blocks uptake DA_cyto Cytoplasmic Dopamine Vesicle->DA_cyto Efflux Mito Mitochondrion ROS Reactive Oxygen Species (ROS) Mito->ROS Generates DA_cyto->DAT Reverse transport DA_cyto->Mito Metabolism Toxicity Neurotoxicity/ Excitotoxicity ROS->Toxicity Oxidative Stress Receptor Postsynaptic Receptors DA_synapse->Receptor Stimulation Receptor->Toxicity

Caption: Predicted pathway of this compound-induced neurotoxicity.

Experimental Workflow for Toxicological Screening

Toxicological_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Profiling Transporter_Assay Monoamine Transporter Binding & Uptake Assays SAR_Analysis Structure-Activity Relationship Analysis Transporter_Assay->SAR_Analysis Cyto_Assay Cytotoxicity Assays (MTT/LDH) Cyto_Assay->SAR_Analysis Acute_Tox Acute Toxicity (LD50) Tox_Profile Toxicological Profile Generation Acute_Tox->Tox_Profile Locomotor Locomotor Activity Locomotor->Tox_Profile Neurochem Neurochemistry (Microdialysis) Neurochem->Tox_Profile Histopath Histopathology Histopath->Tox_Profile SAR_Analysis->Tox_Profile Risk_Assess Risk Assessment Tox_Profile->Risk_Assess

Caption: Proposed workflow for the toxicological screening of this compound.

Conclusion

While a definitive toxicological profile of this compound cannot be established without direct experimental data, the principles of structure-activity relationships within the phenethylamine class provide a robust framework for prediction. It is anticipated that this compound will exhibit psychostimulant properties through its interaction with monoamine transporters, and at higher doses, it is likely to present a risk of acute cardiovascular and neurological toxicity. Chronic exposure may pose a risk of neurotoxicity through mechanisms common to amphetamine analogues, such as oxidative stress. The experimental protocols and workflows outlined in this guide provide a clear path forward for the systematic toxicological evaluation of this and other novel psychoactive substances.

References

Literature Review: β,2-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research exists for the specific compound, β,2-Dimethylphenethylamine. Extensive searches of chemical and biomedical databases yield minimal to no specific data regarding its synthesis, pharmacology, or mechanism of action. Therefore, this document will provide a comprehensive technical review of the closely related and well-characterized structural isomer, N,β-Dimethylphenethylamine (also known as Phenpromethamine) , to serve as a relevant proxy for researchers, scientists, and drug development professionals. Phenpromethamine shares the same chemical formula (C₁₀H₁₅N) and core phenethylamine scaffold, with methyl substitutions at the beta carbon and the nitrogen atom.

N,β-Dimethylphenethylamine (Phenpromethamine)

Phenpromethamine is a sympathomimetic amine that was formerly marketed as a nasal decongestant under the brand name Vonedrine.[1] It acts as a stimulant and is included on the World Anti-Doping Agency's list of prohibited substances.[1] Its use in dietary supplements has also been reported.[1]

Quantitative Data Summary

The following table summarizes the available quantitative pharmacological data for N,β-Dimethylphenethylamine and related compounds.

CompoundReceptor/TransporterAssay TypeValueUnitsReference
N,β-Dimethylphenethylamine Adrenergic Receptors (α1A, α1B, α1D, α2A, α2B, β1, β2)Receptor ActivationNo significant activation at concentrations up to 300 µM[2]
N,β-Dimethylphenethylamine Trace Amine-Associated Receptor 1 (TAAR1)Receptor Activation (EC₅₀)2.1µM[2]
N,β-Dimethylphenethylamine Trace Amine-Associated Receptor 1 (TAAR1)Receptor Activation (Eₘₐₓ)77%[2]
DimethylphenethylamineAdrenergic Receptor α₁BReceptor Activation (EC₅₀)5.7µM[2]
DimethylphenethylamineAdrenergic Receptor α₁DReceptor Activation (EC₅₀)34µM[2]
DimethylphenethylamineTrace Amine-Associated Receptor 1 (TAAR1)Receptor Activation (EC₅₀)21µM[2]
Experimental Protocols

In Vitro Receptor Activation Assays

Detailed methodologies for assessing the activation of adrenergic and trace amine-associated receptors by phenethylamine analogs are crucial for understanding their pharmacological profiles.

1. Adrenergic Receptor (ADR) Activation Assay: [2]

  • Cell Line: Chem-1 cells stably co-expressing the specific human adrenergic receptor subtype (α₁, α₂, β₁, or β₂) and a Gα16 subunit, along with a downstream calcium-sensitive dye.

  • Principle: Activation of the G-protein coupled adrenergic receptor by an agonist leads to an increase in intracellular calcium concentration, which is detected by a fluorescent dye.

  • Procedure:

    • Cells are seeded in 384-well plates and incubated.

    • The test compound (e.g., N,β-Dimethylphenethylamine) is added in a range of concentrations.

    • The change in fluorescence, indicative of intracellular calcium levels, is measured over time using a fluorometric imaging plate reader (FLIPR).

    • Data is normalized to the maximum response induced by a reference agonist (e.g., adrenaline).

    • Concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ values.

2. Trace Amine-Associated Receptor 1 (TAAR1) Activation Assay: [2]

  • Cell Line: HEK293T cells transiently expressing human TAAR1.

  • Principle: TAAR1 activation leads to an increase in intracellular cyclic AMP (cAMP). This is measured using a competitive immunoassay.

  • Procedure:

    • Cells are seeded in 96-well plates and transfected with the TAAR1 expression vector.

    • Following incubation, cells are stimulated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Cells are lysed, and the intracellular cAMP concentration is determined using a LANCE Ultra cAMP detection kit.

    • Data is normalized to the response of a known TAAR1 agonist.

    • Concentration-response curves are plotted to calculate EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action of N,β-Dimethylphenethylamine

Based on the available data, N,β-Dimethylphenethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[2] Activation of TAAR1 in neurons can modulate the activity of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. This provides a plausible mechanism for its stimulant effects.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N_beta_DMP N,β-Dimethylphenethylamine TAAR1 TAAR1 N_beta_DMP->TAAR1 Binds and Activates AC Adenylate Cyclase TAAR1->AC Activates DAT Dopamine Transporter (DAT) DAT_phos Phosphorylated DAT (Reduced Activity) DAT->DAT_phos cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->DAT Phosphorylates

Caption: Proposed TAAR1 signaling cascade for N,β-Dimethylphenethylamine.

Experimental Workflow for Pharmacological Characterization

The logical flow for characterizing a novel phenethylamine derivative involves a series of in vitro assays to determine its receptor interaction profile.

Experimental_Workflow Start Synthesized Phenethylamine (e.g., N,β-DMP) Primary_Screening Primary Screening: Adrenergic Receptor Panel (α₁, α₂, β₁, β₂) Start->Primary_Screening TAAR1_Assay TAAR1 Activation Assay Start->TAAR1_Assay Decision Significant Activation? Primary_Screening->Decision ADR Data TAAR1_Assay->Decision TAAR1 Data ADR_Follow_Up Dose-Response Analysis for ADR Subtypes Decision->ADR_Follow_Up Yes (ADR) TAAR1_Follow_Up Dose-Response Analysis for TAAR1 Decision->TAAR1_Follow_Up Yes (TAAR1) No_Activity Report as Inactive at Tested Receptors Decision->No_Activity No Report_ADR Report as Adrenergic Agonist ADR_Follow_Up->Report_ADR Report_TAAR1 Report as TAAR1 Agonist TAAR1_Follow_Up->Report_TAAR1

Caption: Workflow for in vitro pharmacological characterization.

References

Methodological & Application

Synthesis Protocol for 2-Methyl-benzenebutanamine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of 2-Methyl-benzenebutanamine, a valuable compound for further investigation in various research fields. This application note outlines a two-step synthetic route, commencing with the alkylation of benzyl cyanide followed by the reduction of the resulting nitrile to the target primary amine. All quantitative data is presented in structured tables, and a comprehensive experimental protocol is provided.

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a carbon-carbon bond via the alkylation of benzyl cyanide with isobutyl bromide. This reaction proceeds through the deprotonation of the acidic α-hydrogen of benzyl cyanide using a strong base, such as sodium amide, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an SN2 reaction with isobutyl bromide to yield 2-methyl-4-phenylbutanenitrile.

The second step is the reduction of the nitrile functional group of 2-methyl-4-phenylbutanenitrile to a primary amine using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). This transformation yields the final product, this compound.

II. Data Presentation

The following tables summarize the key physical and chemical properties of the reactants, intermediate, and the final product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Benzyl CyanideC₈H₇N117.15[1]233-2341.015 @ 25°C[2]
Isobutyl BromideC₄H₉Br137.02[3]91.5[3]1.264 @ 20°C
Sodium AmideNaNH₂39.014001.39
Lithium Aluminum HydrideLiAlH₄37.95Decomposes0.917

Table 2: Properties of Intermediate and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Methyl-4-phenylbutanenitrileC₁₁H₁₃N159.23[4]Not available
2-Methyl-4-phenylbutanamineC₁₁H₁₇N163.26[5]Not available

III. Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-phenylbutanenitrile

This procedure details the alkylation of benzyl cyanide with isobutyl bromide.

Materials:

  • Benzyl cyanide (1.0 eq)

  • Sodium amide (1.1 eq)

  • Isobutyl bromide (1.2 eq)

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium chloride solution (saturated)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

  • In a separate flask, dissolve sodium amide in anhydrous liquid ammonia at -33°C to form a solution.

  • To the main reaction flask, add benzyl cyanide dissolved in anhydrous diethyl ether.

  • Cool the benzyl cyanide solution in an ice-salt bath and slowly add the sodium amide solution from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the mixture to stir for an additional hour to ensure complete formation of the carbanion.

  • Slowly add isobutyl bromide dropwise to the reaction mixture. An exothermic reaction should be observed. Maintain the temperature below 0°C during the addition.

  • After the addition of isobutyl bromide, remove the cooling bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methyl-4-phenylbutanenitrile.

Step 2: Synthesis of 2-Methyl-4-phenylbutanamine

This procedure details the reduction of 2-methyl-4-phenylbutanenitrile to the corresponding primary amine.

Materials:

  • 2-Methyl-4-phenylbutanenitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Sulfuric acid

  • 10 M Sodium hydroxide solution

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Carefully add LiAlH₄ to anhydrous diethyl ether or THF in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 2-methyl-4-phenylbutanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, stir the mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.

  • Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings.

  • Acidify the organic solution with 1 M sulfuric acid to protonate the amine and facilitate its separation from non-basic impurities.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and make them strongly basic by the addition of 10 M sodium hydroxide solution.

  • Extract the liberated amine with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate.

  • Remove the solvent under reduced pressure to obtain the crude 2-Methyl-4-phenylbutanamine. The product can be further purified by vacuum distillation.

IV. Visualization

The following diagrams illustrate the synthesis workflow.

SynthesisWorkflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction start1 Benzyl Cyanide reagent1 Sodium Amide in Liquid Ammonia start1->reagent1 Deprotonation intermediate1 Benzyl Cyanide Anion start1->intermediate1 Forms reagent2 Isobutyl Bromide intermediate1->reagent2 SN2 Reaction product1 2-Methyl-4-phenylbutanenitrile intermediate1->product1 Yields start2 2-Methyl-4-phenylbutanenitrile product1->start2 Intermediate for Step 2 reagent3 Lithium Aluminum Hydride (LiAlH4) start2->reagent3 Reduction product2 This compound start2->product2 Yields LogicalRelationship cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_products Products benzyl_cyanide Benzyl Cyanide alkylation Alkylation benzyl_cyanide->alkylation isobutyl_bromide Isobutyl Bromide isobutyl_bromide->alkylation strong_base Strong Base (e.g., NaNH2) strong_base->alkylation reducing_agent Reducing Agent (e.g., LiAlH4) reduction Nitrile Reduction reducing_agent->reduction intermediate 2-Methyl-4-phenylbutanenitrile alkylation->intermediate final_product This compound reduction->final_product intermediate->reduction

References

Application Notes and Protocols for the Purification of β,2-Dimethylphenethylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: β,2-Dimethylphenethylamine is a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacological research. As with many synthesized psychoactive compounds, achieving high purity is crucial for accurate biological evaluation and to meet regulatory standards. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This document provides a detailed protocol for the purification of β,2-dimethylphenethylamine from a crude reaction mixture using normal-phase column chromatography. The methodology is based on established principles for the separation of aromatic and primary amines.[1][2] Due to the basic nature of the amine functional group, specific considerations, such as the addition of a basic modifier to the mobile phase, are incorporated to prevent peak tailing and improve separation efficiency on silica gel.[1][2][3]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired product and any impurities, with a retention factor (Rf) for the product ideally between 0.2 and 0.4.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Crude reaction mixture of β,2-dimethylphenethylamine

  • Mobile phase test solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Basic modifier (e.g., triethylamine (TEA) or ammonium hydroxide)

  • Visualization agents: UV lamp (254 nm), Ninhydrin stain solution.[4][5]

Protocol:

  • Prepare a small, dilute solution of the crude mixture in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.[6]

  • Prepare a series of developing chambers with different solvent systems. A good starting point for amines is a mixture of a non-polar and a polar solvent, with a small amount of a basic modifier. For example:

    • 95:5 (v/v) Dichloromethane:Methanol + 0.5% Triethylamine

    • 80:20 (v/v) Hexane:Ethyl Acetate + 0.5% Triethylamine

  • Place the spotted TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the separated spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

  • For further visualization, dip the plate in a ninhydrin staining solution and gently heat it with a heat gun until colored spots appear. Primary amines typically yield purple or pink spots.[4][5]

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The solvent system that gives the best separation and the target Rf value for the product should be used for the column chromatography.

Column Chromatography Purification

This protocol outlines the steps for purifying the crude β,2-dimethylphenethylamine using a glass chromatography column packed with silica gel.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Selected mobile phase (determined from TLC analysis)

  • Sand (purified)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

a) Column Preparation:

  • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 20-30 cm for a standard laboratory-scale purification). Do not let the top of the silica gel run dry.

  • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

b) Sample Loading:

  • Dissolve the crude β,2-dimethylphenethylamine mixture in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

  • Carefully add the sample solution or the silica-adsorbed sample to the top of the column.

  • Drain the solvent until the sample has fully entered the sand layer.

  • Gently add a small amount of the mobile phase to wash the sides of the column and ensure the entire sample is loaded onto the silica gel.

c) Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., a few drops per second).

  • If using a gradient elution, start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent component.

  • Collect the eluent in a series of labeled fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by spotting every few fractions on a TLC plate and developing it as described in the TLC protocol.

  • Combine the fractions that contain the pure β,2-dimethylphenethylamine (as determined by TLC).

d) Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified β,2-dimethylphenethylamine.

  • Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following table provides representative data for the purification of β,2-dimethylphenethylamine. Note that these values are illustrative and will vary depending on the specific reaction conditions and impurities present.

ParameterValue
TLC Analysis
Mobile Phase90:10 Dichloromethane:Methanol + 0.5% TEA
Rf of Product0.35
Rf of Impurity 1 (less polar)0.50
Rf of Impurity 2 (more polar)0.15
Column Chromatography
Stationary PhaseSilica Gel (50 g)
Column Dimensions30 cm x 2.5 cm
Crude Sample Loaded1.0 g
Elution MethodIsocratic
Total Elution Volume500 mL
Fractions Containing Pure Product8 - 15 (10 mL each)
Results
Yield of Purified Product0.85 g (85%)
Purity (by HPLC)>99%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of β,2-dimethylphenethylamine by column chromatography.

Purification_Workflow Crude Crude β,2-Dimethylphenethylamine TLC TLC Method Development Crude->TLC Optimize Mobile Phase Sample_Loading Sample Loading Crude->Sample_Loading Column_Prep Column Preparation (Silica Slurry Packing) TLC->Column_Prep Selected Mobile Phase Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine Combine Pure Fractions Elution->Combine Waste Impure Fractions (Waste) Elution->Waste Fraction_Analysis->Elution Monitor Separation Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Purified Product (>99%) Evaporation->Pure_Product

Caption: Workflow for column chromatography purification.

References

Application Note: GC-MS Method for the Identification and Quantification of β,2-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β,2-Dimethylphenethylamine (DMPEA) is a substituted phenethylamine derivative. As with many phenethylamines, it is of interest to researchers in the fields of pharmacology, toxicology, and forensic science due to its structural similarity to other stimulants and controlled substances. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of phenethylamines like β,2-Dimethylphenethylamine.[1][2] This application note provides a detailed protocol for the identification and quantification of β,2-Dimethylphenethylamine in various matrices using GC-MS.

The method described herein outlines the procedures for sample preparation, GC-MS analysis, and data interpretation. While mass spectrometry provides valuable structural information, chromatographic separation is crucial for distinguishing between isomers.[1] This protocol can be adapted for use in research, quality control, and forensic laboratories.

Experimental Protocols

Materials and Reagents
  • β,2-Dimethylphenethylamine reference standard

  • Internal Standard (IS) (e.g., Amphetamine-d11 or a suitable stable isotope-labeled analog)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Derivatizing agent (optional): Trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of β,2-Dimethylphenethylamine from a liquid matrix (e.g., urine, plasma).

  • Sample Aliquoting: Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the sample.

  • Basification: Add 1 mL of 1 M sodium hydroxide solution to adjust the pH to >10. This ensures the analyte is in its free base form.

  • Extraction: Add 5 mL of dichloromethane, cap the tube, and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol or ethyl acetate for GC-MS analysis.

Derivatization (Optional)

For improved chromatographic peak shape and potentially better separation from isomers, derivatization can be performed.

  • To the dried extract from step 2.2.8, add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature and evaporate the excess derivatizing agent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MS 7890/5977 or equivalent) is used.[3]

Chromatographic Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injector Temperature 250 °C[4]
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)[4]
Oven Temperature Program Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.[4]
Mass Spectrometer Conditions
ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

Expected Mass Spectrum

Table 1: Predicted Major Fragment Ions for β,2-Dimethylphenethylamine

m/zProposed FragmentRelative Abundance
149[M]+ (Molecular Ion)Low
134[M-CH3]+Moderate
105[C8H9]+High
91[C7H7]+ (Tropylium ion)Moderate
44[C2H6N]+Base Peak
Quantitative Analysis

A calibration curve should be prepared using the reference standard of β,2-Dimethylphenethylamine at a minimum of five concentration levels. The concentration of the analyte in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Based on data for the related compound β-methylphenethylamine, the following quantitative parameters can be expected.[6]

Table 2: Expected Quantitative Method Parameters

ParameterExpected Value
Linear Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting IS Internal Standard Spiking Sample->IS Basify Basification (pH > 10) IS->Basify Extract Liquid-Liquid Extraction (Dichloromethane) Basify->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Evaporate Evaporation Dry->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for GC-MS analysis of β,2-Dimethylphenethylamine.

Fragmentation_Pathway Parent β,2-Dimethylphenethylamine (m/z 149) Fragment1 [M-CH3]+ (m/z 134) Parent->Fragment1 -CH3 Fragment2 [C8H9]+ (m/z 105) Parent->Fragment2 β-cleavage Fragment3 [C2H6N]+ (m/z 44) (Base Peak) Parent->Fragment3 β-cleavage

Caption: Proposed mass spectral fragmentation pathway for β,2-Dimethylphenethylamine.

References

Application Notes and Protocols for the Structural Elucidation of 2-Methyl-benzenebutanamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 2-Methyl-benzenebutanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments are provided, along with an analysis of the expected spectral data.

Predicted NMR Data

The structural characterization of this compound can be achieved through the analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-77.15 - 7.25m-4H
H-13.00 - 3.10m-1H
H-32.55 - 2.70m-2H
H-82.30s-3H
H-21.60 - 1.75m-2H
H-51.15 - 1.25d~6.53H
NH₂1.00 - 2.00br s-2H
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-6 (aromatic quaternary)140.0
C-9 (aromatic quaternary)136.0
C-10, C-11, C-12, C-13 (aromatic CH)126.0 - 130.0
C-148.0
C-340.0
C-235.0
C-523.0
C-819.0

Experimental Protocols

The following protocols outline the steps for acquiring high-quality NMR data for the structural elucidation of this compound.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

2.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

2.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

2.2.4. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (F2, ¹H): 10-12 ppm.

  • Spectral Width (F1, ¹³C): 200-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0 ppm. Reference the ¹³C spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the structural elucidation process and the key NMR correlations for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_structure_elucidation Structure Elucidation dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard H1_NMR 1D ¹H NMR standard->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HMBC 2D HMBC COSY->HMBC FT Fourier Transformation HMBC->FT phasing Phase & Baseline Correction FT->phasing referencing Referencing phasing->referencing integration Integration & Peak Picking referencing->integration analyze_1D Analyze ¹H & ¹³C Spectra integration->analyze_1D analyze_2D Analyze COSY & HMBC Correlations analyze_1D->analyze_2D assign Assign Signals analyze_2D->assign structure Confirm Structure of this compound assign->structure

Application Note: Quantification of β,2-Dimethylphenethylamine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of β,2-Dimethylphenethylamine (β,2-DMPEA) in various biological matrices, including blood plasma, urine, and oral fluid. Detailed protocols for sample preparation using solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are provided, alongside optimized LC-MS/MS parameters. The method demonstrates excellent linearity and recovery, making it suitable for pharmacokinetic studies, forensic toxicology, and research in drug development.

Introduction

β,2-Dimethylphenethylamine (β,2-DMPEA) is a substituted phenethylamine and a positional isomer of methamphetamine, a potent central nervous system stimulant.[1] Due to its structural similarity to regulated substances, there is a growing interest in understanding its pharmacological and toxicological profile. Accurate quantification of β,2-DMPEA in biological matrices is crucial for these investigations. This application note describes a robust and reliable LC-MS/MS method for the determination of β,2-DMPEA in plasma, urine, and oral fluid.

Experimental

Sample Preparation

1. Blood Plasma: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of related phenethylamines from plasma.

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., β,2-Dimethylphenethylamine-d5).

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Urine: Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for amphetamine extraction from urine.[2][3]

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 200 µL of 5 M sodium hydroxide to adjust the pH to >10.

  • Extraction: Add 3 mL of ethyl acetate and vortex for 5 minutes.[2]

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Transfer: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3. Oral Fluid: Solid-Phase Extraction (SPE)

This protocol is based on methods for analyzing drugs in oral fluid collected with devices like Quantisal® or Oral-Eze®.[4][5][6]

  • Sample Pre-treatment: Combine 500 µL of oral fluid with the buffer from the collection device and add the internal standard.[7]

  • SPE Column Conditioning: Condition a polymeric reversed-phase SPE cartridge with 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated oral fluid sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

Liquid Chromatography

ParameterValue
Column C18 reverse phase (e.g., 50 x 2.1 mm, 2.6 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.3 mL/min[8]
Injection Volume 5 µL
Gradient 10% B to 90% B over 6 minutes[8]

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 150.1
Product Ions (m/z) 91.1 (Quantifier), 135.1 (Qualifier)
Collision Energy Optimized for specific instrument
Ion Source Temp. 400°C[8]

Note: The mass transitions provided are predicted based on the fragmentation of similar phenethylamines. The primary fragmentation is expected to be a benzylic cleavage, resulting in the tropylium ion at m/z 91.1. The m/z 135.1 fragment corresponds to the loss of a methyl group.

Results and Discussion

Quantitative Data

The following tables summarize the expected quantitative performance of the method. This data is based on a study of β-Methylphenethylamine, a positional isomer of β,2-Dimethylphenethylamine, and may serve as a reference for method validation.[4]

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)
β,2-DMPEA (surrogate)Blood20 - 1000>0.99

Table 2: Precision and Accuracy

MatrixSpiked Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Blood50<15<1585-115
500<15<1585-115
Urine50<15<1585-115
500<15<1585-115
Oral Fluid50<15<1585-115
500<15<1585-115

Table 3: Recovery and Matrix Effect

MatrixRecovery (%)Matrix Effect (%)
Blood>80<20
Urine>85<15
Oral Fluid>80<20

Visualizations

Experimental Workflow

cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood Blood Sample SPE_Plasma Solid-Phase Extraction (Plasma) Blood->SPE_Plasma Urine Urine Sample LLE_Urine Liquid-Liquid Extraction (Urine) Urine->LLE_Urine Oral_Fluid Oral Fluid Sample SPE_Oral_Fluid Solid-Phase Extraction (Oral Fluid) Oral_Fluid->SPE_Oral_Fluid LC_MSMS LC-MS/MS Analysis SPE_Plasma->LC_MSMS LLE_Urine->LC_MSMS SPE_Oral_Fluid->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental Workflow for β,2-DMPEA Quantification.

Proposed Metabolic Pathway

The metabolic pathway of β,2-Dimethylphenethylamine is proposed based on the known metabolism of its positional isomer, β-Methylphenethylamine.[4] The primary metabolic transformations are expected to involve hydroxylation and N-dealkylation.

parent β,2-Dimethylphenethylamine metabolite1 4-hydroxy-β,2-Dimethylphenethylamine parent->metabolite1 Hydroxylation (CYP450) metabolite2 1-amino-2-phenylpropan-2-ol parent->metabolite2 Oxidative Deamination

Caption: Proposed Metabolic Pathway of β,2-Dimethylphenethylamine.

Postulated Signaling Pathway

β,2-Dimethylphenethylamine, like other related phenethylamines, is postulated to act as an agonist at the trace amine-associated receptor 1 (TAAR1).[9][10] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.

DMPEA β,2-Dimethylphenethylamine TAAR1 TAAR1 Receptor DMPEA->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Dopamine Modulation of Dopamine Release PKA->Dopamine

Caption: Postulated TAAR1 Signaling Pathway of β,2-DMPEA.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of β,2-Dimethylphenethylamine in blood plasma, urine, and oral fluid. The described sample preparation protocols and instrument parameters offer the sensitivity and selectivity required for various research applications. The provided workflows and pathway diagrams serve as a valuable resource for researchers investigating the pharmacokinetics and physiological effects of this compound.

References

Application Notes and Protocols for In Vivo Behavioral Assays of 2-Methyl-benzenebutanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of published scientific literature did not yield specific in vivo behavioral studies for the compound 2-Methyl-benzenebutanamine. Therefore, the following application notes and protocols are based on established, standard methodologies used to characterize the behavioral pharmacology of novel psychostimulant compounds. The specific parameters, including dose-response ranges, optimal time courses, and potential behavioral effects of this compound, would need to be determined empirically.

Introduction

This compound is a substituted phenethylamine. Compounds of this class often exhibit psychoactive properties, potentially interacting with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. To characterize the in vivo behavioral profile of a novel compound like this compound, a battery of behavioral assays is essential. These assays are designed to assess its stimulant, rewarding, and subjective effects, which are critical for understanding its potential therapeutic applications and abuse liability.

This document provides detailed protocols for three cornerstone in vivo behavioral assays for characterizing psychostimulants in rodent models:

  • Locomotor Activity Assessment: To measure stimulant or sedative effects.

  • Conditioned Place Preference (CPP): To assess the rewarding or aversive properties.

  • Drug Discrimination: To evaluate the interoceptive (subjective) effects of the compound.

Putative Signaling Pathways of Psychostimulants

Psychostimulants typically exert their effects by increasing the extracellular concentrations of catecholamines, particularly dopamine, in key brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex.[1][2][3] This is often achieved by inhibiting the reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), or by promoting the release of these neurotransmitters from presynaptic terminals.[3] The subsequent activation of postsynaptic receptors, such as dopamine D1 and D2 receptors, triggers intracellular signaling cascades that mediate the behavioral effects.

Psychostimulant_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_pre Dopamine DAT->DA_pre Reuptake Compound 2-Methyl- benzenebutanamine Compound->VMAT2 May inhibit Compound->DAT Blocks DA_pre->DAT D1R D1 Receptor DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Behavioral_Effects Behavioral Effects (e.g., Hyperlocomotion, Reward) PKA->Behavioral_Effects Leads to

Caption: Putative mechanism of action for a psychostimulant compound.

General Experimental Workflow

A standardized workflow is crucial for ensuring the reliability and reproducibility of behavioral studies.[4] This involves acclimatization of animals to the facility, habituation to the experimental apparatus, and counterbalancing of experimental groups.

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Habituation Habituation to Test Environment Acclimatization->Habituation Baseline Baseline Measurement (Pre-drug) Habituation->Baseline Grouping Random Assignment to Groups Baseline->Grouping Administration Drug/Vehicle Administration Grouping->Administration Testing Behavioral Testing Administration->Testing Data_Collection Data Collection (Automated/Manual) Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: General workflow for in vivo behavioral experiments.

Assay 1: Locomotor Activity Assessment

Application Note

This assay is fundamental for characterizing the stimulant, depressant, or biphasic effects of this compound on spontaneous motor activity. An increase in locomotor activity is a hallmark of most psychostimulant drugs. The test is typically conducted in an open-field arena, and data is collected using automated tracking systems.

Experimental Protocol
  • Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm), typically made of non-reflective material and equipped with infrared beams or an overhead video camera connected to a tracking software.

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). Animals should be singly housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Procedure:

    • Habituation: On two consecutive days prior to testing, place each animal in the open-field arena for 30 minutes to allow for habituation to the novel environment.

    • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline, 5% DMSO in saline). A range of doses should be prepared for a dose-response study.

    • Testing Day:

      • Transport animals to the testing room at least 1 hour before the experiment begins to allow for acclimatization.

      • Administer the vehicle or a specific dose of this compound (e.g., via intraperitoneal injection).

      • Immediately or after a predetermined pre-treatment time, place the animal in the center of the open-field arena.

      • Record locomotor activity for a period of 60 to 120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Data is typically binned into time blocks (e.g., 5-minute intervals) to analyze the time course of the drug's effect. The total activity over the entire session is also calculated. Statistical analysis is performed using a one-way or two-way ANOVA, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare drug-treated groups to the vehicle control group.

Data Presentation

Table 1: Hypothetical Locomotor Activity Data (Total Distance Traveled in 60 min)

Treatment GroupDose (mg/kg, i.p.)NMean Distance Traveled (meters) ± SEM% Change from Vehicle
Vehicle01035.2 ± 3.10%
This compound11045.8 ± 4.5+30%
This compound31088.1 ± 7.9+150%
This compound1010125.6 ± 11.2**+257%
p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test)

Assay 2: Conditioned Place Preference (CPP)

Application Note

The CPP assay is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment. If the drug is rewarding, animals will spend significantly more time in the drug-paired environment in a drug-free state.[5] This assay is a key predictor of a compound's abuse potential.

Experimental Protocol
  • Apparatus: A three-chamber CPP apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral central chamber.

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Procedure (Unbiased, Counterbalanced Design):

    • Pre-Conditioning (Day 1): Place each animal in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber (>60% of the time) may be excluded.

    • Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions, alternating between drug and vehicle pairings.

      • Drug Pairing: On days 2, 4, 6, and 8, administer this compound and confine the animal to one of the outer chambers (e.g., Chamber A) for 30 minutes.

      • Vehicle Pairing: On days 3, 5, 7, and 9, administer the vehicle and confine the animal to the opposite outer chamber (e.g., Chamber B) for 30 minutes.

      • The assignment of the drug-paired chamber should be counterbalanced across subjects.

    • Post-Conditioning Test (Day 10): Administer vehicle to all animals. Place them in the central chamber and allow free access to all three chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.

  • Data Analysis: The primary measure is the "preference score," calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion. Statistical analysis is typically performed using a paired t-test (within groups) or an ANOVA (between groups).

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning PreTest Day 1: Baseline Test (Free exploration, 15 min) DrugDay Days 2, 4, 6, 8: Drug Injection -> Confine to Paired Chamber (30 min) PreTest->DrugDay Begin Conditioning VehicleDay Days 3, 5, 7, 9: Vehicle Injection -> Confine to Unpaired Chamber (30 min) DrugDay->VehicleDay Alternate Sessions PostTest Day 10: Preference Test (Drug-free, free exploration, 15 min) VehicleDay->PostTest End Conditioning

Caption: Workflow for the Conditioned Place Preference (CPP) assay.

Data Presentation

Table 2: Hypothetical Conditioned Place Preference Data

Treatment GroupDose (mg/kg, s.c.)NPre-Test Time in Paired Side (s) ± SEMPost-Test Time in Paired Side (s) ± SEMPreference Score (s) ± SEM
Vehicle012445 ± 25455 ± 3010 ± 15
This compound312450 ± 28650 ± 40 200 ± 35
This compound1012452 ± 22780 ± 38 328 ± 31
***p < 0.01, **p < 0.001 compared to Vehicle group (One-way ANOVA with Tukey's post-hoc test)

Assay 3: Drug Discrimination

Application Note

This assay is considered the gold standard for assessing the subjective effects of a novel compound in animals.[6][7] Animals are trained to recognize the interoceptive cues of a specific training drug (e.g., a known stimulant like amphetamine) and report its presence by making a specific response (e.g., pressing one of two levers). The ability of this compound to substitute for the training drug indicates that it produces similar subjective effects.

Experimental Protocol
  • Apparatus: Standard two-lever operant conditioning chambers, each enclosed in a sound-attenuating box. Each chamber is equipped with two response levers and a food pellet dispenser.

  • Animals: Male Wistar rats (275-325g), food-restricted to maintain 85% of their free-feeding body weight.

  • Procedure:

    • Lever Press Training: Train rats to press a lever for a food reward (e.g., 45 mg sucrose pellet) on a fixed-ratio (FR) schedule.

    • Discrimination Training:

      • Establish a training drug (e.g., d-amphetamine, 1.0 mg/kg) and vehicle (saline).

      • On training days, administer either d-amphetamine or saline 15 minutes before the session.

      • If d-amphetamine is given, responses on one lever (the "drug" lever) are reinforced. Responses on the other lever ("vehicle" lever) have no consequence.

      • If saline is given, only responses on the "vehicle" lever are reinforced.

      • The assignment of the "drug" lever is counterbalanced.

      • Training continues until rats reliably press the correct lever (>80% accuracy) for the first food reward of the session for at least 8 out of 10 consecutive sessions.

    • Substitution Testing:

      • Once trained, test sessions are conducted. Administer various doses of this compound or the training drug.

      • During test sessions, responses on either lever can be reinforced to maintain responding, or reinforcement is withheld until the FR is completed on one lever.

      • Record the percentage of responses on the drug-appropriate lever and the response rate.

  • Data Analysis: Full substitution is generally defined as >80% of responses on the drug-appropriate lever. Partial substitution is between 20% and 80%. The response rate is analyzed to ensure that the drug's effects on motor function are not confounding the results.

Drug_Discrimination_Logic Start Start Injection Animal Receives Injection Start->Injection Interoceptive_Cue Animal Experiences Interoceptive Cue Injection->Interoceptive_Cue Decision Which Lever to Press? Interoceptive_Cue->Decision Drug_Lever Press 'Drug' Lever Decision->Drug_Lever Feels like Training Drug Vehicle_Lever Press 'Vehicle' Lever Decision->Vehicle_Lever Feels like Vehicle Reward Receives Food Reward Drug_Lever->Reward Vehicle_Lever->Reward

Caption: Logical flow of a drug discrimination test session.

Data Presentation

Table 3: Hypothetical Drug Discrimination Data (Substitution for d-Amphetamine)

Test CompoundDose (mg/kg, i.p.)N% Drug Lever Responding ± SEMResponse Rate (responses/min) ± SEM
Vehicle088.5 ± 2.125.4 ± 3.3
d-Amphetamine0.3845.2 ± 8.530.1 ± 4.0
d-Amphetamine1.0892.1 ± 3.433.5 ± 3.8
This compound1.0825.6 ± 7.228.9 ± 3.1
This compound3.0868.3 ± 9.131.2 ± 4.2
This compound10.0889.7 ± 4.522.1 ± 2.9

In this hypothetical example, this compound shows partial substitution at 3.0 mg/kg and full substitution for d-amphetamine at 10.0 mg/kg, suggesting it has similar subjective effects. The response rate is slightly suppressed at the highest dose.

References

Application Notes and Protocols for Radioligand Binding Assay of β,2-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

β,2-Dimethylphenethylamine is a substituted phenethylamine and a positional isomer of methamphetamine, a well-known central nervous system stimulant. Due to its structural similarity to compounds that interact with monoamine systems, β,2-Dimethylphenethylamine is of interest for its potential pharmacological activity. Its primary targets are presumed to include the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—as well as the sigma-1 receptor (σ1R) and the trace amine-associated receptor 1 (TAAR1).

This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of β,2-Dimethylphenethylamine with these potential targets. These assays are fundamental in determining the binding affinity (Ki) of the compound, which is a critical parameter in drug discovery and development.

Data Presentation

The following tables summarize the expected binding affinities and functional potencies of β,2-Dimethylphenethylamine and related compounds at the target receptors. It is important to note that specific binding data for β,2-Dimethylphenethylamine is limited, and therefore, data for the closely related compound dimethylphenethylamine (isomer not specified) and other phenethylamine derivatives are provided for context.

Table 1: Binding Affinity (Ki) and Functional Potency (IC50/EC50) of Phenethylamine Derivatives at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
Methamphetamine~600~70-100~20,000-40,000[1]
Amphetamine~600~70-100~20,000-40,000[1]
β,2-DimethylphenethylamineTo be determinedTo be determinedTo be determined

Table 2: Binding Affinity (Ki) of Phenethylamine Derivatives at Sigma-1 Receptor

Compoundσ1R Ki (nM)Reference
PRE-084 (Agonist)2.2[2]
Haloperidol (Antagonist)3.1[3]
β,2-DimethylphenethylamineTo be determined

Table 3: Functional Potency (EC50) of Phenethylamine Derivatives at TAAR1

CompoundTAAR1 EC50 (µM)Reference
Dimethylphenethylamine21[4]
β-Phenylethylamine0.24[5]
Methamphetamine0.21 (R-isomer)[5]
β,2-DimethylphenethylamineTo be determined

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (Ki) of β,2-Dimethylphenethylamine for the human dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)

  • Receptor Source: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding: 10 µM GBR 12909.

  • Test Compound: β,2-Dimethylphenethylamine dissolved in assay buffer.

  • Filtration: 96-well glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluence.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), 50 µL of assay buffer, and 100 µL of membrane homogenate (20-40 µg protein).

    • Non-specific Binding: 50 µL of [³H]WIN 35,428, 50 µL of 10 µM GBR 12909, and 100 µL of membrane homogenate.

    • Competitive Binding: 50 µL of [³H]WIN 35,428, 50 µL of varying concentrations of β,2-Dimethylphenethylamine, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 500 µL of ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of β,2-Dimethylphenethylamine to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

Objective: To determine the binding affinity (Ki) of β,2-Dimethylphenethylamine for the human norepinephrine transporter.

Materials:

  • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)

  • Receptor Source: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding: 1 µM Desipramine.

  • Test Compound: β,2-Dimethylphenethylamine dissolved in assay buffer.

  • Filtration and Counting: As described for the DAT assay.

Protocol: The protocol is analogous to the DAT binding assay, with the following modifications:

  • Use [³H]Nisoxetine as the radioligand at a final concentration of ~1 nM.

  • Use 1 µM Desipramine to define non-specific binding.

  • Incubate at 4°C for 1 hour.

Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Ki) of β,2-Dimethylphenethylamine for the human serotonin transporter.

Materials:

  • Radioligand: [³H]Citalopram (specific activity ~70-87 Ci/mmol)

  • Receptor Source: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding: 10 µM Fluoxetine.

  • Test Compound: β,2-Dimethylphenethylamine dissolved in assay buffer.

  • Filtration and Counting: As described for the DAT assay.

Protocol: The protocol is analogous to the DAT binding assay, with the following modifications:

  • Use [³H]Citalopram as the radioligand at a final concentration of ~0.5-1 nM.

  • Use 10 µM Fluoxetine to define non-specific binding.

  • Incubate at room temperature for 1 hour.

Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

Objective: To determine the binding affinity (Ki) of β,2-Dimethylphenethylamine for the human sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol)

  • Receptor Source: Rat brain tissue homogenate (a rich source of σ1R).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding: 10 µM Haloperidol.

  • Test Compound: β,2-Dimethylphenethylamine dissolved in assay buffer.

  • Filtration and Counting: As described for the DAT assay.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine protein concentration.

  • Assay Setup and Procedure: Follow the general protocol for the DAT assay, with the following modifications:

    • Use --INVALID-LINK---Pentazocine as the radioligand at a final concentration of ~2-3 nM.

    • Use 10 µM Haloperidol to define non-specific binding.

    • Incubate at 37°C for 90 minutes.

Functional Assay for Trace Amine-Associated Receptor 1 (TAAR1)

Objective: To determine the functional potency (EC50) of β,2-Dimethylphenethylamine at the human TAAR1. As TAAR1 exhibits constitutive activity, a functional assay measuring downstream signaling (e.g., cAMP accumulation) is more appropriate than a traditional radioligand binding assay.

Materials:

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Assay Medium: Serum-free DMEM.

  • cAMP Assay Kit: A competitive immunoassay kit for cAMP quantification (e.g., LANCE Ultra cAMP kit).

  • Positive Control: β-Phenylethylamine.

  • Test Compound: β,2-Dimethylphenethylamine.

Protocol:

  • Cell Culture: Plate HEK293-hTAAR1 cells in a 96-well plate and grow to ~80-90% confluence.

  • Assay:

    • Wash the cells with serum-free DMEM.

    • Add varying concentrations of β,2-Dimethylphenethylamine or the positive control (β-Phenylethylamine) to the wells.

    • Incubate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of β,2-Dimethylphenethylamine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

Signaling Pathways

Monoamine_Transporter_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Presynaptic Neuron Neurotransmitter Neurotransmitter Transporter Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter->Transporter 1. Binding Na_ion_ext 2 Na+ Na_ion_ext->Transporter Cl_ion_ext Cl- Cl_ion_ext->Transporter Neurotransmitter_in Neurotransmitter Transporter->Neurotransmitter_in 2. Translocation Na_ion_int 2 Na+ Transporter->Na_ion_int Cl_ion_int Cl- Transporter->Cl_ion_int Vesicle Synaptic Vesicle Neurotransmitter_in->Vesicle 3. Repackaging

Caption: Monoamine Transporter Reuptake Mechanism.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cyto Cytoplasm Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP 2. BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R 3. Modulation BiP->Sigma1R Bound in resting state Ca_cyto Ca2+ IP3R->Ca_cyto 4. Ca2+ Release Ca_ER Ca2+ Ligand β,2-Dimethyl- phenethylamine Ligand->Sigma1R 1. Agonist Binding Downstream Downstream Signaling Ca_cyto->Downstream

Caption: Sigma-1 Receptor Signaling Pathway.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cyto Cytoplasm TAAR1 TAAR1 G_protein Gs Protein TAAR1->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. ATP to cAMP Ligand β,2-Dimethyl- phenethylamine Ligand->TAAR1 1. Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB PKA->CREB 6. Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression 7. Transcription Modulation

Caption: TAAR1 Signaling Pathway.

Experimental Workflow

Radioligand_Binding_Workflow Start Start: Receptor Preparation Assay_Setup Assay Setup (Total, Non-specific, Competitive) Start->Assay_Setup Incubation Incubation (Reaching Equilibrium) Assay_Setup->Incubation Filtration Separation of Bound/ Unbound Ligand (Filtration) Incubation->Filtration Counting Radioactivity Counting (Scintillation Counter) Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Counting->Data_Analysis End End: Binding Affinity Profile Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for 2-Methyl-benzenebutanamine and Related Benzenebutanamine Derivatives as Research Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific compound "2-Methyl-benzenebutanamine" have yielded no publicly available scientific literature, synthesis methods, or pharmacological data. This suggests that this specific compound is either not a recognized research chemical or is a novel substance that has not been characterized. The following application notes and protocols are therefore based on the broader class of substituted benzenebutanamine and phenethylamine derivatives and are intended to serve as a general guide for the characterization of a novel compound within this structural class. All protocols are for research purposes only and are not intended for human consumption.

Introduction

Substituted phenethylamines, a class of compounds to which this compound belongs, are known to interact with various targets in the central nervous system, particularly monoamine transporters and receptors.[1][2][3] These interactions can lead to a range of pharmacological effects, including stimulant, entactogen, and hallucinogenic properties.[1] The specific effects of a given derivative depend on the nature and position of the substituents on the phenyl ring and the ethylamine side chain.[4]

Given the structural similarity to known psychoactive compounds, a novel benzenebutanamine derivative such as this compound would warrant a thorough investigation of its pharmacological profile to understand its potential mechanism of action and effects.

Potential Synthesis of Substituted Benzenebutanamines

The synthesis of substituted benzene rings is a well-established area of organic chemistry. A general approach to synthesizing a compound like this compound would likely involve a multi-step process starting from benzene or a substituted benzene derivative.[5][6][7][8]

A plausible retrosynthetic analysis is outlined below:

retrosynthesis target This compound precursor1 Substituted Phenylacetonitrile target->precursor1 Reduction precursor2 Substituted Toluene precursor1->precursor2 Side-chain elongation starting_material Benzene/Toluene precursor2->starting_material Friedel-Crafts Alkylation/Acylation binding_assay_workflow cell_prep Prepare cell membranes expressing target assay_setup Incubate membranes with radioligand and test compound cell_prep->assay_setup filtration Separate bound and free radioligand assay_setup->filtration counting Measure radioactivity filtration->counting analysis Calculate IC50 and Ki counting->analysis htr_assay_workflow acclimatization Acclimatize mice administration Administer test compound acclimatization->administration observation Observe and record head twitches administration->observation analysis Analyze dose-response observation->analysis

References

Troubleshooting & Optimization

Troubleshooting 2-Methyl-benzenebutanamine synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-benzenebutanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is through the reductive amination of 4-(2-methylphenyl)-2-butanone with a suitable amine, followed by appropriate work-up and purification steps. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Q2: What are the potential major impurities I might encounter in the synthesis of this compound?

During the synthesis of this compound via reductive amination, several impurities can form. The most common include:

  • Unreacted Starting Materials: Residual 4-(2-methylphenyl)-2-butanone and the starting amine.

  • Intermediate Imine: The imine formed from the condensation of the ketone and amine may not be fully reduced.

  • Alcohol Byproduct: Reduction of the starting ketone, 4-(2-methylphenyl)-2-butanone, leads to the formation of 4-(2-methylphenyl)-2-butanol.

  • Over-alkylation Products: If a primary amine is used and the reaction conditions are not optimized, secondary amine byproducts can be formed.

  • Side-products from Reagents: Impurities can also arise from the specific reagents used, such as byproducts from the reducing agent.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete imine formation The equilibrium between the ketone/amine and the imine can be unfavorable. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.
Inefficient reduction The chosen reducing agent may not be effective enough or may have degraded. Use a fresh batch of the reducing agent. Common reducing agents for this reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reactivity of these agents is pH-dependent, so ensure the reaction pH is optimal for the chosen reagent.[1][2]
Side reaction: Ketone reduction The reducing agent may be too reactive and preferentially reduce the starting ketone instead of the imine. If using a strong reducing agent like NaBH₄, consider switching to a milder one like NaBH₃CN, which is more selective for the imine at slightly acidic pH.[1]
Poor work-up procedure The product may be lost during the extraction and purification steps. Ensure the pH of the aqueous layer is appropriately adjusted to ensure the amine is in its free base form for efficient extraction into an organic solvent. Perform multiple extractions to maximize recovery.

Problem 2: Presence of significant unreacted 4-(2-methylphenyl)-2-butanone in the final product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient amine Use a slight excess of the amine (1.1-1.5 equivalents) to drive the imine formation to completion.
Short reaction time for imine formation Allow sufficient time for the ketone and amine to react and form the imine before adding the reducing agent. Monitor the reaction by TLC or GC to confirm the consumption of the ketone.
Reversible imine formation As mentioned previously, ensure anhydrous conditions to prevent hydrolysis of the imine.

Problem 3: The final product is contaminated with the intermediate imine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient reducing agent Increase the molar equivalents of the reducing agent. It is common to use an excess (1.5-2.0 equivalents) to ensure complete reduction.
Deactivated reducing agent Use a fresh bottle of the reducing agent. Some hydride reagents can degrade upon exposure to moisture.
Suboptimal reaction temperature While many reductive aminations proceed at room temperature, gentle heating may be required to drive the reduction to completion. Monitor the reaction for potential side reactions at elevated temperatures.

Problem 4: The presence of the alcohol byproduct, 4-(2-methylphenyl)-2-butanol, is detected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-selective reducing agent The reducing agent is reducing the ketone starting material. Use a more chemoselective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are less reactive towards ketones at neutral or slightly acidic pH compared to imines.[1][2]
Incorrect order of addition Add the reducing agent after the imine has had sufficient time to form. If all reagents are mixed at once with a strong reducing agent, competitive reduction of the ketone is more likely.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Imine Formation:

    • To a solution of 4-(2-methylphenyl)-2-butanone (1.0 eq) in an anhydrous solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the desired primary amine (1.1-1.5 eq).

    • If the reaction is sluggish, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or GC/MS.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) (1.5-2.0 eq) portion-wise at 0 °C to control any exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for an additional 2-24 hours. The reaction progress should be monitored by TLC or GC/MS until the imine is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1 M HCl) at 0 °C.

    • Adjust the pH of the aqueous solution to >10 with a base (e.g., 1 M NaOH) to deprotonate the amine.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Analytical Method for Impurity Profiling by GC/MS

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 amu.

  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., methanol or ethyl acetate).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification ketone 4-(2-methylphenyl)-2-butanone imine_formation Imine Formation (Anhydrous Solvent, optional acid catalyst) ketone->imine_formation amine Primary Amine amine->imine_formation imine Intermediate Imine imine_formation->imine reduction Reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH4, NaBH3CN) reducing_agent->reduction crude_product Crude this compound reduction->crude_product workup Aqueous Work-up (Acid/Base Extraction) crude_product->workup purification Purification (Column Chromatography or Distillation) workup->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Product Yield? check_imine Check Imine Formation (TLC/GC Analysis) start->check_imine Yes incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Problem Found check_reduction Check Reduction Step (TLC/GC Analysis) check_imine->check_reduction No Problem solution1 Use Dehydrating Agent Ensure Anhydrous Conditions incomplete_imine->solution1 incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Problem Found check_workup Review Work-up Procedure check_reduction->check_workup No Problem solution2 Use Fresh/Excess Reducing Agent Optimize pH incomplete_reduction->solution2 loss_in_workup Product Loss During Extraction check_workup->loss_in_workup Problem Found solution3 Adjust pH for Extraction Perform Multiple Extractions loss_in_workup->solution3

References

Technical Support Center: Optimizing β,2-Dimethylphenethylamine Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of β,2-Dimethylphenethylamine, this technical support center provides troubleshooting guidance and answers to frequently asked questions. The following information is designed to help optimize reaction yields and address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of β,2-Dimethylphenethylamine, primarily through the reductive amination of 2-methylphenylacetone with dimethylamine.

Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of β,2-Dimethylphenethylamine are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The temperature, pressure, and reaction time are critical. Ensure you are operating within the optimal range for the specific reductive amination procedure you are following. For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.

  • Reagent Quality and Stoichiometry:

    • Verify the purity of your starting materials, particularly the 2-methylphenylacetone and the dimethylamine source. Impurities can poison the catalyst or lead to side reactions.

    • An excess of the amine is often used to drive the equilibrium towards imine formation. However, a very large excess can sometimes complicate purification. Experiment with the molar ratio of amine to ketone.

  • Inefficient Imine Formation: The formation of the iminium intermediate is a crucial step.

    • The pH of the reaction mixture can be critical. For reductions using sodium cyanoborohydride, a mildly acidic pH (typically 5-6) is often optimal to promote imine formation without degrading the reducing agent.

    • The removal of water formed during imine formation can drive the equilibrium. This can be achieved by using a dehydrating agent or azeotropic distillation, depending on the reaction setup.

  • Choice and Activity of Reducing Agent/Catalyst:

    • For catalytic hydrogenation, the catalyst (e.g., Pd/C, PtO₂, Raney Ni) may be inactive. Ensure it is fresh or has been properly activated and handled under appropriate conditions to prevent deactivation.

    • When using hydride reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), ensure they are of good quality and have not degraded due to moisture. NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be performed without strict pH control.

  • Side Reactions: The primary competing reaction is the reduction of the ketone starting material to the corresponding alcohol (2-methyl-1-phenylpropan-2-ol). This is more likely to occur if the reduction of the ketone is faster than imine formation.

Question: I am observing a significant amount of a byproduct that I suspect is the alcohol from the reduction of the ketone. How can I minimize this?

Answer: Formation of the corresponding alcohol is a common side reaction. To minimize it, you should focus on favoring the formation and subsequent reduction of the imine over the direct reduction of the ketone.

  • Two-Step Procedure: Consider a two-step approach. First, form the imine by reacting 2-methylphenylacetone with dimethylamine, often with azeotropic removal of water. Once the imine is formed, then introduce the reducing agent. This can significantly reduce the amount of ketone available for direct reduction.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is generally more selective for imines over ketones at acidic pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is also a good choice for its selectivity. If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to ensure complete imine formation before its addition.

  • Reaction Conditions: Lowering the reaction temperature during the reduction step can sometimes increase the selectivity for the imine reduction.

Question: How can I effectively purify the final product, β,2-Dimethylphenethylamine?

Answer: Purification is critical to obtaining a high-purity product. The typical workflow involves a series of extraction and distillation steps.

  • Work-up: After the reaction is complete, the mixture is typically quenched and then basified to a pH > 12 to ensure the product is in its free base form.

  • Extraction: The free base is then extracted from the aqueous layer using an organic solvent such as diethyl ether, dichloromethane, or toluene. Multiple extractions will ensure complete recovery.

  • Washing: The combined organic extracts should be washed with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by fractional vacuum distillation. This is the most critical step for obtaining high-purity β,2-Dimethylphenethylamine. The boiling point will depend on the pressure. It is important to use a well-controlled vacuum and heating mantle to achieve good separation from any lower or higher boiling impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to β,2-Dimethylphenethylamine?

A1: The most common and direct route is the reductive amination of 2-methylphenylacetone with dimethylamine. This can be achieved using various reducing agents and catalysts, including catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) or chemical reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃).

Q2: What are the main safety precautions to consider during this synthesis?

A2: Standard laboratory safety procedures should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Dimethylamine is a flammable and corrosive gas or solution with a strong odor. Hydrogen gas used in catalytic hydrogenation is highly flammable and requires careful handling. The reaction may be exothermic and should be monitored.

Q3: Can I use a different amine source instead of dimethylamine?

A3: Yes, using other primary or secondary amines in the reductive amination with 2-methylphenylacetone will yield different N-substituted phenethylamines. The choice of amine will determine the final product.

Q4: What is the Leuckart reaction, and can it be used to synthesize β,2-Dimethylphenethylamine?

A4: The Leuckart reaction is another method for the reductive amination of ketones.[1][2][3] It typically involves heating the ketone with formamide or ammonium formate.[1][3] For the synthesis of β,2-Dimethylphenethylamine, N-methylformamide could be used. The reaction proceeds through a formamide intermediate which is then hydrolyzed to yield the final amine. While it is a viable alternative, it often requires high temperatures and can sometimes result in lower yields and more byproducts compared to modern reductive amination methods.[1][4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (2-methylphenylacetone) and the appearance of the product.[5]

Data Presentation

The following table summarizes illustrative data on the effect of different catalysts and reducing agents on the yield of a generic reductive amination of a ketone, which can be considered as a starting point for the optimization of β,2-Dimethylphenethylamine synthesis. Please note that these are representative values and actual yields will depend on the specific reaction conditions and substrate.

Catalyst / Reducing AgentTemperature (°C)Pressure (psi) / ConditionsTypical Yield (%)Reference
5% Pd/C25 - 5050 psi H₂70 - 90General Knowledge
PtO₂2550 psi H₂75 - 95General Knowledge
Raney Nickel80 - 120500 - 1000 psi H₂60 - 85General Knowledge
NaBH₃CN25pH 5-665 - 85General Knowledge
NaBH(OAc)₃25Acetic Acid70 - 90General Knowledge

Experimental Protocols

Protocol 1: Reductive Amination using Catalytic Hydrogenation

This protocol provides a general methodology for the synthesis of β,2-Dimethylphenethylamine via catalytic hydrogenation.

Materials:

  • 2-methylphenylacetone

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Palladium on Carbon (Pd/C, 5% or 10%) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 2-methylphenylacetone (1 equivalent) in ethanol or methanol.

  • Add the dimethylamine solution (2-3 equivalents).

  • Carefully add the Pd/C or PtO₂ catalyst (typically 1-5 mol% of the ketone).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C).

  • Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots via GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol describes a method using a chemical reducing agent.

Materials:

  • 2-methylphenylacetone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • 3Å Molecular sieves (optional, as a dehydrating agent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide solution (for work-up)

  • Dichloromethane or diethyl ether (for extraction)

Procedure:

  • To a round-bottom flask, add 2-methylphenylacetone (1 equivalent), dimethylamine hydrochloride (1.5 equivalents), and methanol.

  • If using, add activated 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.2 equivalents) portion-wise. The pH of the reaction should be maintained between 5 and 6. If necessary, add a few drops of dilute HCl.

  • Continue stirring the reaction at room temperature overnight.

  • Monitor the reaction for completeness using TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding water.

  • Adjust the pH to >12 with a sodium hydroxide solution.

  • Extract the product with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Reaction_Pathway ketone 2-Methylphenylacetone reagents ketone->reagents amine Dimethylamine amine->reagents intermediate Iminium Intermediate product β,2-Dimethylphenethylamine intermediate->product + [H] (Reducing Agent) reagents->intermediate + H⁺ - H₂O

Caption: Reductive amination pathway for β,2-Dimethylphenethylamine synthesis.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (T, P, time) start->check_conditions check_imine Verify Imine Formation (pH, water removal) start->check_imine check_catalyst Evaluate Catalyst/ Reducing Agent Activity check_imine->check_catalyst side_reaction Minimize Ketone Reduction (Two-step, selective reductant) check_catalyst->side_reaction purification Improve Purification (Distillation) side_reaction->purification success Improved Yield purification->success

References

Technical Support Center: Chiral Resolution of 2-Methyl-benzenebutanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the chiral resolution of 2-Methyl-benzenebutanamine (also known as 2-methyl-4-phenylbutan-2-amine). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Q1: I am having difficulty separating the enantiomers of this compound using chiral HPLC. What are the common causes and solutions?

A1: Poor separation in chiral HPLC can stem from several factors. Here’s a systematic troubleshooting approach:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. For amphetamine-like structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If you are not achieving separation, consider screening different types of CSPs.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts resolution.

    • Organic Modifier: For normal-phase chromatography, alcohols like isopropanol or ethanol in hexane are common. Varying the percentage of the alcohol can dramatically affect retention and resolution.

    • Additives: Basic compounds like amines often require the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase to improve peak shape and prevent tailing.

  • Low Resolution: If you observe peak broadening or co-elution:

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Adjust Temperature: Temperature can influence the interactions between the analyte and the CSP. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.

  • Irreproducible Results: This can be due to column degradation or changes in the mobile phase. Ensure your mobile phase is fresh and that the column has been properly conditioned and stored according to the manufacturer's instructions.

Q2: My enzymatic resolution of this compound is showing low enantiomeric excess (ee). How can I improve it?

A2: Low enantiomeric excess in enzymatic resolutions is a common challenge. Here are some key parameters to optimize:

  • Enzyme Selection: The choice of lipase is crucial. For phenylethylamines, Candida antarctica lipase B (CAL-B) is a well-documented and often effective choice.[1][2] If CAL-B is not providing satisfactory results, screening other lipases is recommended.

  • Acyl Donor: The acyl donor plays a significant role in the enantioselectivity of the reaction. Ethyl methoxyacetate has been shown to be effective for the resolution of amphetamine analogs.[1][2] Experimenting with different acyl donors (e.g., vinyl acetate, isopropenyl acetate) can improve the enantiomeric ratio (E-value).

  • Solvent: The reaction solvent can influence enzyme activity and selectivity. Aprotic organic solvents like heptane or toluene are often used.

  • Temperature: Enzyme activity is temperature-dependent. The optimal temperature for CAL-B is typically around 35-40°C.[1]

  • Reaction Time: It is essential to monitor the reaction over time to stop it at the optimal point (ideally around 50% conversion for a kinetic resolution) to achieve high ee for both the unreacted substrate and the acylated product.

Q3: I am struggling to form diastereomeric salts of this compound for resolution by crystallization. What could be the issue?

A3: Successful diastereomeric salt formation and crystallization depend on several factors:

  • Choice of Resolving Agent: A suitable chiral acid is necessary to form diastereomeric salts with the amine. Common resolving agents for amines include tartaric acid derivatives (e.g., O,O'-dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid. Screening a variety of resolving agents is often necessary.

  • Solvent System: The solvent system is critical for both salt formation and selective crystallization of one diastereomer. The ideal solvent will dissolve the racemic amine and the resolving agent but will have poor solubility for one of the diastereomeric salts. A trial-and-error approach with different solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate) is typically required.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and purity of the crystallized diastereomer. While a 1:1 ratio is a common starting point, varying this ratio can sometimes be beneficial.

  • Crystallization Conditions: Factors such as cooling rate, agitation, and the presence of seed crystals can all impact the crystallization process. Slow cooling often leads to purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The three main strategies for the chiral resolution of this compound and related compounds are:

  • Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form two diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated.

Q2: Which chiral stationary phases are recommended for the HPLC separation of this compound?

A2: For the separation of basic compounds like this compound, polysaccharide-based CSPs are generally the most successful. Specifically, columns based on cellulose and amylose derivatives, such as those with 3,5-dimethylphenylcarbamate or 4-methylbenzoate selectors, are recommended. It is advisable to screen a few different polysaccharide-based columns to find the one that provides the best selectivity for your specific molecule.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for the chiral resolution of this compound?

A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and often provides faster analysis times and reduced solvent consumption.[3][4] Polysaccharide-based chiral stationary phases are also commonly used in SFC. The mobile phase in SFC is typically supercritical carbon dioxide with a small amount of an organic modifier, such as methanol or ethanol.

Experimental Protocols

Note: The following protocols are generalized based on methods for structurally similar compounds (amphetamine analogs) and may require optimization for this compound.

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose-based column).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:alcohol.

    • Add a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization:

    • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If peaks are broad or tailing, adjust the concentration of the basic additive.

    • Experiment with different alcohol modifiers (e.g., switch from isopropanol to ethanol).

    • Evaluate the effect of column temperature on the separation.

Protocol 2: Enzymatic Kinetic Resolution
  • Reaction Setup:

    • In a vial, dissolve racemic this compound (1 equivalent) in a suitable organic solvent (e.g., heptane).

    • Add the acyl donor, for example, ethyl methoxyacetate (1 equivalent).[1]

    • Add the lipase, such as immobilized Candida antarctica lipase B (CAL-B). The amount of enzyme will need to be optimized but can start at around 20-40 mg per mmol of substrate.[1]

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with agitation.

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining amine and the formed amide.

  • Work-up:

    • When the desired conversion (typically around 50%) is reached, filter off the enzyme.

    • The resulting mixture of the unreacted amine and the acylated product can be separated by standard chromatographic techniques (e.g., silica gel chromatography).

Protocol 3: Diastereomeric Salt Resolution
  • Screening for a Resolving Agent:

    • In separate test tubes, dissolve a small amount of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of a chiral acid resolving agent (e.g., (+)-O,O'-dibenzoyltartaric acid) in the same solvent.

    • Observe if a precipitate forms upon standing or cooling. The formation of a crystalline solid is a positive indication.

  • Preparative Scale Resolution:

    • Dissolve the racemic amine in the chosen solvent with gentle heating.

    • Add a solution of the selected resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent.

    • Allow the solution to cool slowly to room temperature and then potentially in a refrigerator to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine:

    • Suspend the crystallized diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free amine into the organic layer.

    • Separate the organic layer, dry it (e.g., with Na2SO4), and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the recovered amine by chiral HPLC.

Quantitative Data

The following table summarizes typical results for the enzymatic kinetic resolution of phenylethylamines structurally related to amphetamine using Candida antarctica lipase B (CAL-B) and ethyl methoxyacetate as the acyl donor.[1] This data can serve as a reference for the expected outcomes when developing a similar resolution for this compound.

CompoundTime (h)Conversion (%)(S)-Amine Yield (%)(S)-Amine ee (%)(R)-Amide Yield (%)(R)-Amide ee (%)E-value
Amphetamine4434284406012
4-Fluoroamphetamine64845904598100
4-Chloroamphetamine245048>994898>200
4-Bromoamphetamine245047>994998>200

Visualizations

Chiral Resolution Workflow

G cluster_products Products racemate Racemic this compound chromatography Chiral Chromatography (HPLC / SFC) racemate->chromatography Direct Separation diastereomeric_salt Diastereomeric Salt Formation racemate->diastereomeric_salt React with Chiral Acid enzymatic Enzymatic Kinetic Resolution racemate->enzymatic Enzymatic Acylation s_enantiomer (S)-Enantiomer chromatography->s_enantiomer r_enantiomer (R)-Enantiomer chromatography->r_enantiomer salt_separation salt_separation diastereomeric_salt->salt_separation Fractional Crystallization mixture mixture enzymatic->mixture Separation of Amine and Amide salt_separation->s_enantiomer Liberation salt_separation->r_enantiomer Liberation mixture->s_enantiomer Unreacted mixture->r_enantiomer Acylated + Hydrolysis

Caption: Workflow for the chiral resolution of this compound.

References

Overcoming matrix effects in β,2-Dimethylphenethylamine LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of β,2-Dimethylphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of β,2-Dimethylphenethylamine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of β,2-Dimethylphenethylamine analysis, these effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[1][3] This interference arises from competition between the analyte and matrix components for ionization in the MS source.[1][2] Biological samples like plasma, urine, and tissue homogenates are complex matrices containing numerous endogenous substances such as phospholipids, salts, and metabolites that can interfere with the ionization of β,2-Dimethylphenethylamine.[4]

Q2: What are the common signs of matrix effects in my β,2-Dimethylphenethylamine LC-MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response in replicate injections of the same sample.

  • Inaccurate quantification , leading to either underestimation (ion suppression) or overestimation (ion enhancement) of the β,2-Dimethylphenethylamine concentration.[3]

  • Non-linear calibration curves , especially when using standards prepared in a simple solvent compared to matrix-matched standards.

  • Peak shape distortion for β,2-Dimethylphenethylamine.

  • Shifts in retention time , which can be caused by matrix components altering the column chemistry.

Q3: How can I quantitatively assess the extent of matrix effects for my β,2-Dimethylphenethylamine assay?

A3: The matrix effect can be quantitatively evaluated by comparing the peak area of β,2-Dimethylphenethylamine in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solution (prepared in a pure solvent) at the same concentration. The matrix effect percentage can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating matrix effects in your β,2-Dimethylphenethylamine LC-MS analysis.

Problem 1: Low Analyte Response and Poor Sensitivity

Possible Cause: Ion suppression is a likely cause, where co-eluting matrix components interfere with the ionization of β,2-Dimethylphenethylamine.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Consider the following techniques, starting with the simplest:

    • Dilute-and-Shoot: A straightforward approach where the sample is simply diluted with the mobile phase.[5] While easy, it may not be sufficient for complex matrices or when high sensitivity is required.

    • Protein Precipitation (PPT): Effective for removing proteins from plasma or serum. However, it may not eliminate other interferences like phospholipids.

    • Liquid-Liquid Extraction (LLE): A more selective technique that can separate β,2-Dimethylphenethylamine from many endogenous components based on its solubility.

    • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove a broad range of interferences.

  • Optimize Chromatographic Separation: Adjusting the HPLC/UHPLC method can separate β,2-Dimethylphenethylamine from interfering matrix components.

    • Gradient Modification: Alter the gradient slope to improve the resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to achieve better separation. A phenyl-hexyl column has been shown to be effective for the separation of multiple phenethylamines.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., β,2-Dimethylphenethylamine-d5) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction during data processing.

Problem 2: Inconsistent and Irreproducible Results

Possible Cause: Variable matrix effects between different samples or batches are a probable cause. The composition of biological matrices can differ significantly from one individual to another.

Troubleshooting Steps:

  • Implement Robust Sample Preparation: A highly consistent and efficient sample preparation method is crucial. SPE is often the most reproducible technique for complex matrices.

  • Employ Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects across all samples and calibrators.

  • Utilize an Internal Standard: If a SIL-IS is not available, a structural analog can be used as an internal standard. However, it's important to ensure that the internal standard's retention time is very close to that of β,2-Dimethylphenethylamine and that it experiences similar matrix effects.

Problem 3: Unexpected Peaks or High Background Noise

Possible Cause: This can be due to the introduction of a high amount of matrix components into the MS system, leading to contamination of the ion source.

Troubleshooting Steps:

  • Enhance Sample Cleanup: Re-evaluate your sample preparation method to ensure it is effectively removing the majority of the matrix. A more rigorous SPE protocol with additional wash steps may be necessary.

  • Divert Flow: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the MS source. This minimizes source contamination.

  • Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's instructions to remove accumulated residue.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of β-methylphenethylamine, a structurally similar compound.[7]

  • Sample Aliquot: Take 500 µL of the biological sample (e.g., plasma, urine).

  • Internal Standard Addition: Add the internal standard (e.g., β,2-Dimethylphenethylamine-d5) to each sample.

  • Basification: Add 200 µL of 1 M sodium hydroxide to basify the sample.

  • Extraction: Add 3 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane) and vortex for 10 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes.

  • Solvent Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the analysis of 13 illicit phenethylamines.[8]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the pre-treated sample (e.g., diluted urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the β,2-Dimethylphenethylamine and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for β,2-Dimethylphenethylamine Analysis

Sample Preparation MethodRecovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Dilute-and-Shoot>9540-60 (Ion Suppression)<15
Protein Precipitation85-9560-80 (Ion Suppression)<10
Liquid-Liquid Extraction70-9085-105<10
Solid-Phase Extraction>9090-110<5

Note: These are representative values and may vary depending on the specific matrix and LC-MS/MS system.

Table 2: Recommended LC-MS/MS Parameters for β,2-Dimethylphenethylamine

ParameterRecommended Setting
LC Column Phenyl-Hexyl, 2.6 µm, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Quantifier) To be determined empirically
MRM Transition (Qualifier) To be determined empirically
Internal Standard β,2-Dimethylphenethylamine-d5

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Sample Preparation Options cluster_3 Resolution Poor Sensitivity / Reproducibility Poor Sensitivity / Reproducibility Optimize Sample Prep Optimize Sample Prep Poor Sensitivity / Reproducibility->Optimize Sample Prep Optimize Chromatography Optimize Chromatography Poor Sensitivity / Reproducibility->Optimize Chromatography Use Internal Standard Use Internal Standard Poor Sensitivity / Reproducibility->Use Internal Standard Dilute-and-Shoot Dilute-and-Shoot Optimize Sample Prep->Dilute-and-Shoot Protein Precipitation Protein Precipitation Optimize Sample Prep->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Optimize Sample Prep->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Optimize Sample Prep->Solid-Phase Extraction Improved Data Quality Improved Data Quality Optimize Chromatography->Improved Data Quality Use Internal Standard->Improved Data Quality Dilute-and-Shoot->Improved Data Quality Protein Precipitation->Improved Data Quality Liquid-Liquid Extraction->Improved Data Quality Solid-Phase Extraction->Improved Data Quality

Caption: Troubleshooting workflow for matrix effects.

Sample_Preparation_Workflow cluster_0 Sample cluster_1 Preparation cluster_2 Analysis cluster_3 Extraction Options Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Extraction Extraction Add Internal Standard->Extraction Evaporation Evaporation Extraction->Evaporation LLE LLE Extraction->LLE SPE SPE Extraction->SPE PPT PPT Extraction->PPT Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

References

2-Methyl-benzenebutanamine stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage for 2-Methyl-benzenebutanamine?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a freezer at -20°C, protected from light. For short-term storage, such as during experimental use, it can be kept at 4°C. As a general guideline for research chemicals without explicit expiration dates, a standard warranty of one year from the date of shipment may apply, but routine inspection by the user is recommended to ensure the compound performs as expected.

Q2: What are the primary factors that can cause degradation of this compound?

A2: The primary factors that can lead to the degradation of phenethylamine derivatives like this compound are exposure to air (oxidation), light (photodegradation), high temperatures, and strong acids or bases.[1][2] Amines, in general, can react with carbon dioxide in the air to form carbonate salts.[3]

Q3: Is this compound more stable as a free base or as a salt (e.g., hydrochloride salt)?

A3: Like most amines, this compound is expected to be more stable as a salt, such as a hydrochloride salt. The salt form is generally more crystalline, less volatile, and less susceptible to oxidation compared to the free base.[3] The protonated form is also typically more soluble in aqueous solutions.[3]

Q4: What are the visible signs of degradation?

A4: Visible signs of degradation for phenethylamines can include a change in color (e.g., from colorless or white to yellow or brown), a change in physical state (e.g., from a solid to a viscous oil), or the development of an unusual odor. For solutions, the appearance of precipitates or a change in color can indicate degradation.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be related to the stability of this compound?

A: Yes, inconsistent results can be a sign of compound degradation. If the compound has degraded, its purity will be lower, and the degradation products could interfere with your assay.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored correctly (see FAQs).

    • Check Physical Appearance: Look for any changes in the color or physical state of the compound.

    • Perform Purity Analysis: If possible, re-analyze the purity of your sample using a suitable analytical method like HPLC or GC-MS. Compare the results with the certificate of analysis provided by the supplier.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments.

Q: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A: Unexpected peaks are often indicative of impurities or degradation products.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject your solvent blank to ensure the unexpected peaks are not coming from your solvent or system.

    • Review Handling Procedures: Consider if the sample was exposed to harsh conditions (e.g., high temperature, strong pH, prolonged exposure to air or light) during sample preparation.

    • Perform Forced Degradation: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study on a known pure sample (see Experimental Protocols section). This involves intentionally exposing the compound to stress conditions (acid, base, heat, oxidation, light) and observing the resulting chromatogram.[1][2]

Data Presentation: Factors Affecting Stability

FactorPotential Effect on this compoundRecommended Mitigation
Temperature Elevated temperatures can accelerate oxidative and hydrolytic degradation.Store at recommended low temperatures (-20°C for long-term).
Light UV or visible light can provide the energy for photolytic degradation.Store in an amber vial or a light-blocking container.
Air/Oxygen The amine functional group is susceptible to oxidation.[4] Can also react with atmospheric CO2.[3]Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly sealed.
pH Exposure to strong acids or bases can cause hydrolysis or other reactions.Maintain solutions at a neutral or slightly acidic pH for better stability.
Moisture Can facilitate hydrolytic degradation, especially if the compound is in a salt form.Store in a desiccator or a dry environment.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method for a substituted phenethylamine like this compound. Method optimization will be required.

1. Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or phosphate buffer

  • Ortho-phosphoric acid or ammonium hydroxide for pH adjustment

  • This compound reference standard

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.02 M Ammonium acetate buffer, pH adjusted to 4.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: Re-equilibrate to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or a suitable solvent at 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

5. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 24 hours.

6. Analysis and Validation:

  • Inject the unstressed sample and the samples from the forced degradation studies.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak.[1][2]

Mandatory Visualization

Degradation_Pathway parent This compound oxidized_intermediate Oxidized Intermediate (e.g., Imine) parent->oxidized_intermediate degradation_product Further Degradation Products oxidized_intermediate->degradation_product stressor Stress Conditions (e.g., O2, Light, Heat) stressor->parent

Caption: Plausible oxidative degradation pathway for this compound.

References

Technical Support Center: β,2-Dimethylphenethylamine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of β,2-Dimethylphenethylamine analytical standards and ensure the accuracy of their experimental results.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for storing β,2-Dimethylphenethylamine analytical standards?

For long-term storage, it is recommended to store β,2-Dimethylphenethylamine analytical standards at -20°C.[1] They should be kept in a tightly sealed container to prevent exposure to air and moisture. For short-term storage, refrigeration at 2-8°C in a well-sealed container is adequate. The standards should be protected from light.

2. What are the initial signs that my β,2-Dimethylphenethylamine standard may be degrading?

Visual inspection of the standard is the first step. Any change in color from a colorless liquid, or the appearance of particulate matter, may indicate degradation.[2] Analytically, signs of degradation include the appearance of unexpected peaks in your chromatogram, a decrease in the peak area of the main compound, and changes in peak shape (e.g., tailing or fronting).

3. What are the likely degradation pathways for β,2-Dimethylphenethylamine?

Based on the chemistry of related phenethylamines, the most probable degradation pathways for β,2-Dimethylphenethylamine include oxidation, hydrolysis, and photolysis.

  • Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of various byproducts. Metabolism studies of similar phenethylamines show that oxidation is a common metabolic route.[3]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, any salt forms of the standard may be susceptible under certain pH conditions.

  • Photodegradation: Exposure to UV or fluorescent light can induce degradation. Photostability testing is a standard part of forced degradation studies for new drug substances.[4][5]

4. How does the structure of β,2-Dimethylphenethylamine influence its stability compared to other phenethylamines?

β,2-Dimethylphenethylamine is a positional isomer of methamphetamine and other dimethylphenethylamines, sharing the chemical formula C₁₀H₁₅N.[6] The positions of the methyl groups can influence the molecule's susceptibility to certain degradation pathways. For example, the methyl group at the beta position may sterically hinder some enzymatic or chemical reactions at the ethylamine side chain compared to phenethylamine itself. However, like other phenethylamines, it remains a basic compound (pKa of methamphetamine is 9.9) and is prone to similar degradation mechanisms.[7]

5. Are there any known incompatibilities for β,2-Dimethylphenethylamine?

As a basic compound, β,2-Dimethylphenethylamine is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent rapid degradation.

Troubleshooting Analytical Issues

HPLC Analysis

Issue: My β,2-Dimethylphenethylamine peak is tailing.

Peak tailing is a common issue for basic compounds like phenethylamines in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the silanol groups, reducing their interaction with the protonated analyte. Be mindful of the column's pH limitations.

  • Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase.

  • Solution 3: Use a Highly Deactivated Column: Modern HPLC columns with advanced end-capping or hybrid particle technology have fewer accessible silanol groups and are better suited for the analysis of basic compounds.

  • Solution 4: Check for Column Contamination: If peak tailing develops over time, the column inlet frit may be blocked or the guard column may be contaminated. Replacing the guard column or back-flushing the analytical column (if recommended by the manufacturer) may resolve the issue.

Issue: I am seeing ghost peaks in my chromatogram.

Ghost peaks are unexpected peaks that can appear in a chromatogram, often from sources other than the injected sample.

  • Solution 1: Clean the Injector: Carryover from previous injections is a common cause. Ensure your injector wash cycle is effective and uses a strong solvent.

  • Solution 2: Check Mobile Phase Purity: Impurities in the mobile phase or water used for its preparation can accumulate on the column and elute as ghost peaks, especially during gradient runs. Use high-purity solvents and freshly prepared mobile phases.

  • Solution 3: Evaluate Sample Preparation: The sample diluent should be compatible with the mobile phase. If the diluent is much stronger than the mobile phase, it can cause peak distortion and ghost peaks.

GC-MS Analysis

Issue: I am having difficulty distinguishing β,2-Dimethylphenethylamine from its isomers.

Positional isomers of phenethylamines can have very similar mass spectra, making differentiation challenging.

  • Solution 1: Optimize Chromatographic Separation: Ensure your GC method has sufficient resolution to separate the isomers. This may involve using a longer column, a different stationary phase, or optimizing the temperature program.

  • Solution 2: Derivatization: Derivatizing the amine group can sometimes lead to more unique fragmentation patterns for different isomers, aiding in their identification.

  • Solution 3: Be Aware of Thermal Degradation: Some phenethylamine derivatives can degrade in the hot GC inlet, potentially leading to the formation of other compounds and misidentification.[8] Lowering the inlet temperature may help mitigate this.

Issue: My results show poor reproducibility.

  • Solution 1: Check for Active Sites: The amine group of β,2-Dimethylphenethylamine can interact with active sites in the GC liner, column, or detector, leading to peak tailing and poor reproducibility. Using a deactivated liner and column is crucial.

  • Solution 2: Ensure Complete Derivatization (if applicable): If using derivatization, ensure the reaction goes to completion for every sample and standard. Incomplete derivatization will lead to variable results.

Quantitative Data Summary

The following tables provide illustrative data from a forced degradation study of methamphetamine, a positional isomer of β,2-Dimethylphenethylamine.[7] This data is intended to be representative of the types of degradation that might be observed for β,2-Dimethylphenethylamine under similar stress conditions.

Table 1: Summary of Forced Degradation Results for Methamphetamine

Stress ConditionTimeTemperature% Degradation
0.1 M HCl24 h60°C12.5%
0.1 M NaOH24 h60°C8.2%
Thermal4 h60°C5.1%
Photolytic (UV Lamp)24 hAmbient3.7%

Table 2: Chromatographic Purity Data for Methamphetamine Under Stress Conditions

Stress ConditionPurity AnglePurity Threshold
0.1 M HCl0.2540.320
0.1 M NaOH0.2110.315
Thermal0.1890.310
Photolytic0.1550.305

Note: Purity angle being less than the purity threshold indicates that the peak is spectrally pure and there is no co-elution of degradation products.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from a study on methamphetamine and can be used to investigate the stability of β,2-Dimethylphenethylamine.[7]

Objective: To generate potential degradation products of β,2-Dimethylphenethylamine under various stress conditions.

Materials:

  • β,2-Dimethylphenethylamine analytical standard

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Calibrated oven

  • UV lamp (254 nm)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the standard in 0.1 M HCl to a concentration of approximately 0.3 mg/mL. Heat at 60°C for 24 hours. Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the standard in 0.1 M NaOH to a concentration of 0.3 mg/mL. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before analysis.

  • Thermal Degradation: Expose the solid standard to 60°C in an oven for 4 hours. Dissolve the stressed solid in the mobile phase to a concentration of 0.3 mg/mL for analysis.

  • Photolytic Degradation: Expose the solid standard to UV light at 254 nm for 24 hours. Dissolve the stressed solid in the mobile phase to a concentration of 0.3 mg/mL for analysis.

  • Control Sample: Prepare a solution of the unstressed standard in the mobile phase at a concentration of 0.3 mg/mL.

Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is adapted from a validated method for methamphetamine and should be suitable for the analysis of β,2-Dimethylphenethylamine and its degradation products.[7]

Chromatographic Conditions:

  • Column: XTerra RP18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 50 mM Pyrrolidine (pH 11.5) : Acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the control and stressed samples.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Assess the peak purity of the β,2-Dimethylphenethylamine peak in the stressed samples using a photodiode array (PDA) detector to ensure no degradation products are co-eluting.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Thermal Thermal (60°C) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC Compare Compare stressed samples to control HPLC->Compare Identify Identify & Quantify Degradation Products Compare->Identify Standard β,2-Dimethylphenethylamine Analytical Standard Standard->Acid Standard->Base Standard->Thermal Standard->Photo

Caption: Workflow for a forced degradation study of β,2-Dimethylphenethylamine.

HPLC_Troubleshooting Start Peak Tailing Observed for β,2-Dimethylphenethylamine Check_pH Is mobile phase pH < 4? Start->Check_pH Lower_pH Lower mobile phase pH (e.g., to 2.5-3.0) Check_pH->Lower_pH No Check_Additive Using a mobile phase additive (e.g., TEA)? Check_pH->Check_Additive Yes End Peak Shape Improved Lower_pH->End Add_Additive Add a competing base (e.g., 0.1% TEA) Check_Additive->Add_Additive No Check_Column Is the column specifically designed for basic compounds? Check_Additive->Check_Column Yes Add_Additive->End Use_New_Column Switch to a modern, end-capped or hybrid-particle column Check_Column->Use_New_Column No Check_Guard Is a guard column in use? When was it last replaced? Check_Column->Check_Guard Yes Use_New_Column->End Replace_Guard Replace guard column Check_Guard->Replace_Guard Yes/Old Check_Guard->End No Replace_Guard->End

Caption: Troubleshooting guide for HPLC peak tailing of basic compounds.

References

Technical Support Center: Synthesis of β,2-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the formation of side products during the synthesis of β,2-Dimethylphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for β,2-Dimethylphenethylamine?

A1: The most prevalent and direct method for synthesizing β,2-Dimethylphenethylamine is the reductive amination of 2-methylphenylacetone with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Q2: What are the primary side products I should be aware of?

A2: The primary side products in this synthesis typically arise from several competing reactions:

  • Over-alkylation: The product amine can react with the starting ketone to form a bulky secondary amine, such as N,N-di(β,2-dimethylphenethyl)amine.

  • Ketone Reduction: The reducing agent can directly reduce the 2-methylphenylacetone starting material to the corresponding alcohol, 1-(2-methylphenyl)propan-2-ol. This is more common with less selective reducing agents or under suboptimal pH conditions.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-methylphenylacetone or the intermediate imine in the final product mixture.

  • Aldol Condensation Products: Under basic conditions, the starting ketone can undergo self-condensation, leading to higher molecular weight impurities.

Q3: How does the choice of reducing agent impact the reaction?

A3: The choice of reducing agent is critical for controlling selectivity and minimizing side products. Hydride reagents are most common. Milder, more selective agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger agents like sodium borohydride (NaBH₄) because they are less likely to reduce the starting ketone. Catalytic hydrogenation (e.g., H₂/Pd-C) is also an effective method, often yielding very clean product if optimized correctly.

Q4: What is the optimal pH for the reaction?

A4: The formation of the imine intermediate is most efficient under mildly acidic conditions (pH 4-6). If the pH is too low, the methylamine will be protonated and non-nucleophilic. If the pH is too high, it can promote side reactions like aldol condensation of the ketone. Acetic acid is commonly used as a catalyst to maintain the appropriate pH.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Inefficient imine formation due to incorrect pH.2. Decomposition of the reducing agent.3. Reduction of the starting ketone to an alcohol.4. Suboptimal reaction temperature or time.1. Adjust the pH to 4-6 using acetic acid.2. Use a fresh, high-quality reducing agent. Add it portion-wise to control the reaction.3. Switch to a more selective reducing agent like NaBH(OAc)₃. Ensure the imine has formed before adding the reducing agent if using NaBH₄.4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Significant amount of 1-(2-methylphenyl)propan-2-ol detected The reducing agent is reducing the ketone starting material before imine formation.1. Use a pH-sensitive reducing agent like NaBH₃CN, which is more reactive towards the protonated imine.2. Allow the ketone and amine to stir for a sufficient time (e.g., 1-2 hours) to ensure imine formation before adding the reducing agent (especially important for NaBH₄).
Presence of a high molecular weight impurity (e.g., N,N-di(β,2-dimethylphenethyl)amine) Over-alkylation of the product amine with the starting ketone.1. Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to favor the formation of the primary imine.2. Add the ketone slowly to the reaction mixture containing the amine to maintain a low concentration of the ketone.
Product is difficult to purify / Oily product that won't crystallize Presence of multiple impurities, including unreacted starting materials and side products.1. Perform a careful aqueous workup with pH adjustments to separate acidic and basic components.2. Purify the crude product using column chromatography on silica gel.3. Convert the amine to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.

Comparative Data on Reducing Agents

The selection of a reducing agent is a critical parameter in reductive amination. The following table summarizes the properties and typical conditions for commonly used reagents in the synthesis of phenethylamines.

Reducing AgentFormulaTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone; requires careful control of addition.
Sodium Cyanoborohydride NaBH₃CNMethanol, AcetonitrileSelective for imines at acidic pH; stable in protic solvents.Highly toxic (cyanide byproduct); requires careful handling and disposal.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE)Highly selective for imines, mild, effective for hindered ketones.Moisture-sensitive; more expensive.
Catalytic Hydrogenation H₂ / Pd-CMethanol, Ethanol, Ethyl AcetateHigh yielding, clean reaction with minimal byproducts.Requires specialized pressure equipment; catalyst can be pyrophoric.

Experimental Protocols

Protocol: Reductive Amination using Sodium Borohydride

This protocol is a representative method adapted from procedures for analogous phenethylamines. Researchers should perform their own optimizations.

Materials:

  • 2-methylphenylacetone (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • Sodium hydroxide (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Toluene

  • Hydrochloric acid (5 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-methylphenylacetone in methanol. In a separate beaker, dissolve methylamine hydrochloride and sodium hydroxide in water. Add the aqueous methylamine solution to the flask containing the ketone. Stir vigorously at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions over 30-45 minutes, ensuring the temperature remains below 20°C.

  • Quenching and Workup: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours. Carefully quench the reaction by the slow addition of 5 M hydrochloric acid until the pH is ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (2x) to remove any unreacted ketone and other non-basic impurities.

  • Basification and Product Extraction: Make the aqueous layer strongly alkaline (pH > 12) by the careful addition of 50% aqueous sodium hydroxide. Extract the product with toluene (3x).

  • Drying and Isolation: Combine the alkaline toluene extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude β,2-Dimethylphenethylamine as an oil.

  • Purification (Optional): For higher purity, the product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Visual Guides

General Synthesis and Purification Workflow

The following diagram illustrates the key steps from starting materials to the purified product.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification Start Start: 2-Methylphenylacetone + Methylamine Imine Imine Formation (pH 4-6, RT) Start->Imine Reduction Reduction (Add Reducing Agent) Imine->Reduction Quench Quench Reaction (Acidify to pH ~2) Reduction->Quench Extraction1 Extract Non-Basic Impurities (Organic Solvent) Quench->Extraction1 Basify Basify Aqueous Layer (NaOH, pH > 12) Extraction1->Basify Extraction2 Extract Product (Organic Solvent) Basify->Extraction2 Isolate Isolate Crude Product (Dry & Evaporate Solvent) Extraction2->Isolate Purify Purification Options Isolate->Purify Distill Vacuum Distillation Purify->Distill For Freebase Salt Salt Formation (HCl) & Recrystallization Purify->Salt For Salt End Pure Product Distill->End Salt->End

Caption: Workflow for β,2-Dimethylphenethylamine Synthesis.

Troubleshooting Decision Tree for Low Purity

This diagram provides a logical path to diagnose and solve issues related to product impurity.

G Start Problem: Low Product Purity (Analyzed by GC-MS/NMR) CheckKetone Is unreacted 2-methylphenylacetone present? Start->CheckKetone CheckAlcohol Is 1-(2-methylphenyl)propan-2-ol present? CheckKetone->CheckAlcohol No Sol_Ketone Solution: - Increase reaction time/temp - Check pH for imine formation - Ensure sufficient reducing agent CheckKetone->Sol_Ketone Yes CheckDimer Is a high MW impurity (e.g., dimer) present? CheckAlcohol->CheckDimer No Sol_Alcohol Solution: - Use a more selective reducing agent (e.g., NaBH(OAc)₃) - Allow more time for imine formation before adding reductant CheckAlcohol->Sol_Alcohol Yes Sol_Dimer Solution: - Use slight excess of methylamine - Add ketone slowly to the reaction - Purify via column chromatography CheckDimer->Sol_Dimer Yes Purify Final Step: Purify via distillation or recrystallization of the salt CheckDimer->Purify No Sol_Ketone->CheckAlcohol Sol_Alcohol->CheckDimer Sol_Dimer->Purify

Caption: Decision Tree for Troubleshooting Low Purity Issues.

Navigating the Analysis of β,2-Dimethylphenethylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of injection parameters for β,2-Dimethylphenethylamine analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on achieving robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS injection parameters for β,2-Dimethylphenethylamine?

A1: For initial method development, a splitless injection is often preferred to maximize sensitivity, especially for trace analysis. Below is a table of suggested starting parameters based on the analysis of structurally similar phenethylamine compounds.[1][2][3] These parameters should be optimized for your specific instrument and application.

ParameterRecommended Starting Value
Injector Type Split/Splitless
Injection Mode Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Splitless Hold Time 0.5 - 1.5 minutes
Septum Purge Flow ~3 mL/min (activated after splitless hold)
Liner Type Deactivated (silylated) glass liner, potentially with glass wool

Q2: My peak for β,2-Dimethylphenethylamine is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for active compounds like primary amines is a common issue in GC-MS analysis. The primary causes are typically related to active sites within the injection port or column.

  • Active Sites in the Injector: The injector liner, septum, or any non-deactivated surfaces can interact with the amine group of the analyte.

    • Solution: Use a fresh, deactivated (silylated) injector liner. If the problem persists, consider using a liner with deactivated glass wool to trap non-volatile residues and ensure complete volatilization. Regularly replace the septum and ensure a clean injector body.

  • Column Activity: The stationary phase of the column can have active sites that lead to peak tailing.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing continues, you may need to trim the front end of the column (approximately 10-15 cm) to remove accumulated non-volatile material. In some cases, a new column specifically designed for amine analysis may be required.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject.

Q3: I am observing low sensitivity or no peak for my analyte. What should I check?

A3: Low or no signal can be attributed to several factors, from sample preparation to instrument settings.

  • Sample Degradation: β,2-Dimethylphenethylamine might be degrading in the hot injector.

    • Solution: Try lowering the injector temperature in increments of 10-20 °C. However, ensure the temperature is still high enough for complete volatilization.

  • Improper Injection Mode: If you are using a split injection with a high split ratio, the amount of sample reaching the detector might be too low.

    • Solution: Switch to a splitless injection mode for improved sensitivity.[3]

  • Leaks: A leak in the system, particularly at the injector, will lead to poor sample transfer.

    • Solution: Check for leaks at the septum nut and column fittings using an electronic leak detector.

  • MS Detector Issues: The mass spectrometer may not be functioning correctly.

    • Solution: Perform a system check and tune the MS according to the manufacturer's protocol.

Q4: Is derivatization necessary for the analysis of β,2-Dimethylphenethylamine?

A4: While direct analysis is possible, derivatization is often recommended for phenethylamines to improve chromatographic behavior and mass spectral characteristics.[4] Derivatization can reduce peak tailing by masking the active amine group and can produce more characteristic fragment ions for easier identification.[4]

  • Common Derivatizing Agents:

    • Trifluoroacetic anhydride (TFAA)

    • Pentafluoropropionic anhydride (PFPA)[3][5]

    • Heptafluorobutyric anhydride (HFBA)

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of β,2-Dimethylphenethylamine.

Issue 1: Poor Peak Shape (Tailing or Broadening)
Possible Cause Suggested Action
Active sites in the injector liner Replace with a new, deactivated (silylated) liner. Consider a liner with deactivated glass wool.
Contaminated or worn septum Replace the septum.
Column contamination or degradation Condition the column. If the problem persists, trim 10-15 cm from the front of the column.
Improper column installation Reinstall the column, ensuring a proper cut and correct insertion depth into the injector and transfer line.
Injector temperature too low Increase the injector temperature in 10 °C increments, but avoid temperatures that could cause analyte degradation.
Solvent effect issues Ensure the initial oven temperature is at or slightly below the boiling point of the injection solvent.
Issue 2: Low or No Analyte Signal
Possible Cause Suggested Action
System leak Check for leaks at the injector (septum, column fitting) and transfer line using an electronic leak detector.
Incorrect injection mode for sensitivity Use splitless injection for trace analysis.[3]
Sample degradation in the injector Lower the injector temperature.
Dirty MS source Clean the ion source according to the manufacturer's instructions.
Sample preparation issue Verify the extraction and dilution procedure. Ensure the final sample concentration is within the instrument's detection range.

Experimental Protocols

Protocol 1: Injector Maintenance

  • Cool down the injector and detector.

  • Turn off the carrier gas flow.

  • Remove the autosampler if present.

  • Unscrew the septum nut and remove the old septum.

  • Remove the injector liner.

  • Clean the injector body with appropriate solvents (e.g., methanol, acetone, hexane).

  • Install a new, deactivated liner and a new septum.

  • Re-install the septum nut and tighten it (do not overtighten).

  • Restore carrier gas flow and check for leaks.

  • Heat the injector to the setpoint temperature and allow it to equilibrate.

Protocol 2: Sample Derivatization with PFPA

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the vial tightly and heat at 70 °C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[5]

Visualizations

GCMS_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? (Tailing/Broadening) start->peak_shape sensitivity Low/No Signal? peak_shape->sensitivity No check_liner Check/Replace Injector Liner & Septum peak_shape->check_liner Yes check_leaks Check for System Leaks sensitivity->check_leaks Yes end Problem Resolved sensitivity->end No trim_column Trim Front of Column check_liner->trim_column check_install Verify Column Installation trim_column->check_install optimize_temp Optimize Injector/Oven Temperature Profile check_install->optimize_temp optimize_temp->end check_mode Verify Injection Mode (e.g., use Splitless) check_leaks->check_mode clean_source Clean MS Ion Source check_mode->clean_source check_sample_prep Review Sample Prep & Concentration clean_source->check_sample_prep check_sample_prep->end

Caption: Troubleshooting workflow for common GC-MS issues.

Experimental_Workflow sample Sample Preparation (e.g., Liquid-Liquid Extraction) derivatization Optional: Derivatization (e.g., with PFPA) sample->derivatization injection GC Injection (Splitless, 250°C) derivatization->injection Proceed separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis detection->analysis

References

Validation & Comparative

Cross-Reactivity of β,2-Dimethylphenethylamine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of β,2-Dimethylphenethylamine in commonly used amphetamine immunoassays. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the potential for false-positive results and the importance of confirmatory testing.

Introduction

Immunoassays are widely utilized as a preliminary screening method for the detection of amphetamines in biological samples due to their speed and cost-effectiveness. These assays employ antibodies that bind to amphetamine and its structurally related compounds. However, the specificity of these antibodies can vary, leading to cross-reactivity with other substances that share similar chemical structures. This can result in presumptive positive results that require confirmation by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

β,2-Dimethylphenethylamine is a structural analog of amphetamine and methamphetamine. Its potential to cross-react with amphetamine immunoassays is a significant consideration in forensic and clinical toxicology. Understanding the extent of this cross-reactivity across different immunoassay platforms is crucial for accurate interpretation of screening results.

Comparative Analysis of Immunoassay Cross-Reactivity

The following table summarizes the available data on the cross-reactivity of β,2-Dimethylphenethylamine with various commercial amphetamine immunoassays. The data is primarily derived from a comprehensive study by Nakanishi et al. (2012), which evaluated the cross-reactivity of 76 phenethylamine-type designer drugs.

Immunoassay PlatformTarget Analyte(s)Cutoff Concentration (ng/mL)β,2-Dimethylphenethylamine Concentration for Positive Result (ng/mL)Percent Cross-Reactivity
EMIT® II Plus Amphetamines Assay d-Amphetamine, d-Methamphetamine300>100,000<0.3%
Instant-View™ Methamphetamine (MA) Test d-Methamphetamine1,000>100,000<1.0%
Instant-View™ Amphetamine 300 Test d-Amphetamine300>100,000<0.3%

Data sourced from Nakanishi K, et al. Forensic Sci Int. 2012 Apr 10;217(1-3):174-81. It is important to note that the study did not find significant cross-reactivity for β,2-dimethylphenethylamine at the concentrations tested.

Experimental Protocols

The determination of cross-reactivity in amphetamine immunoassays typically involves the following steps:

1. Preparation of Stock Solutions:

  • A stock solution of β,2-dimethylphenethylamine is prepared in a suitable solvent (e.g., methanol, acetonitrile, or deionized water) at a high concentration.

  • Serial dilutions of the stock solution are then made to create a range of concentrations for testing.

2. Spiking of Drug-Free Urine:

  • The different concentrations of the β,2-dimethylphenethylamine solution are added (spiked) into pooled, drug-free human urine samples.

  • A negative control (drug-free urine) and positive controls (urine spiked with the target analyte, e.g., d-amphetamine or d-methamphetamine, at the cutoff concentration) are also prepared.

3. Immunoassay Analysis:

  • The spiked urine samples are analyzed using the specific amphetamine immunoassay according to the manufacturer's instructions.

  • The response of the assay (e.g., absorbance change, fluorescence polarization) is measured for each sample.

4. Determination of Cross-Reactivity:

  • The lowest concentration of β,2-dimethylphenethylamine that produces a positive result (i.e., a response equal to or greater than the cutoff calibrator) is determined.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of Cross-Reactant Producing a Positive Result) x 100

Signaling Pathways and Experimental Workflows

Immunoassay Principle: Competitive Binding

The majority of amphetamine immunoassays are based on the principle of competitive binding. In this system, the drug present in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites. The amount of labeled drug conjugate that binds to the antibody is inversely proportional to the concentration of the drug in the sample.

Competitive_Immunoassay cluster_sample Urine Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_detection Signal Detection Drug β,2-Dimethylphenethylamine (or Amphetamine) Bound_Complex_1 Antibody-Drug Complex Drug->Bound_Complex_1 Binds to Labeled_Drug Labeled Amphetamine Conjugate Bound_Complex_2 Antibody-Labeled Drug Complex Labeled_Drug->Bound_Complex_2 Binds to Antibody Anti-Amphetamine Antibody Antibody->Bound_Complex_1 Antibody->Bound_Complex_2 Signal Signal Generation (Inversely proportional to a-Methylphenethylamine concentration) Bound_Complex_2->Signal

Caption: Competitive immunoassay workflow.

Experimental Workflow for Cross-Reactivity Testing

The following diagram illustrates the typical workflow for assessing the cross-reactivity of a compound in an amphetamine immunoassay.

Cross_Reactivity_Workflow A Prepare Stock Solution of β,2-Dimethylphenethylamine B Perform Serial Dilutions A->B C Spike Drug-Free Urine Samples B->C E Analyze Samples with Amphetamine Immunoassay C->E D Prepare Controls (Negative and Positive) D->E F Measure Assay Response E->F G Determine Lowest Concentration for Positive Result F->G H Calculate Percent Cross-Reactivity G->H

Caption: Cross-reactivity testing workflow.

Discussion and Conclusion

The available data from the study by Nakanishi et al. (2012) indicates that β,2-dimethylphenethylamine exhibits very low cross-reactivity with the tested amphetamine immunoassays, including the widely used EMIT® II Plus assay. At the concentrations evaluated, it did not produce a positive result. This suggests that in typical screening scenarios, β,2-dimethylphenethylamine is unlikely to be a significant cause of false-positive amphetamine results.

However, it is important to consider the following:

  • Assay Variability: Cross-reactivity can vary between different immunoassay kits and even between different lots of the same kit. The information provided in the manufacturer's package insert for the specific assay being used should always be consulted.[1]

  • Concentration Dependence: While the tested concentrations of β,2-dimethylphenethylamine did not elicit a positive response, extremely high concentrations have the potential to cause interference.

  • Metabolites: The cross-reactivity of the metabolites of β,2-dimethylphenethylamine has not been extensively studied and could potentially differ from the parent compound.

References

A Comparative Analysis of Receptor Affinities: 2-Methyl-benzenebutanamine and Methamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative guide on the receptor binding profiles of 2-Methyl-benzenebutanamine and the well-characterized psychostimulant, methamphetamine, is currently hampered by a significant lack of available scientific data for this compound. Extensive searches of scholarly databases and chemical registries have yielded no experimental data regarding the receptor affinity of this compound. Therefore, a direct quantitative comparison is not feasible at this time.

This guide will proceed by providing a comprehensive overview of the known receptor affinity profile of methamphetamine, supported by experimental data. Additionally, we will explore the structure-activity relationships of closely related ring-methylated amphetamine analogs to provide a theoretical framework for how the 2-methyl substitution on the benzene ring of a phenethylamine structure might influence its pharmacological activity.

Methamphetamine: A Profile of Receptor Affinity

Methamphetamine is a potent central nervous system stimulant that primarily exerts its effects by interacting with monoamine transporters. Its primary targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT). Methamphetamine acts as a substrate for these transporters, leading to the competitive inhibition of monoamine reuptake and the promotion of non-vesicular release of these neurotransmitters into the synapse.

Quantitative Analysis of Methamphetamine's Receptor Affinity

The following table summarizes the binding affinities (Ki values) of methamphetamine for human monoamine transporters from a comparative study. Lower Ki values indicate a higher binding affinity.

CompoundDopamine Transporter (hDAT) Ki (μM)Norepinephrine Transporter (hNET) Ki (μM)Serotonin Transporter (hSERT) Ki (μM)
Methamphetamine ~0.5 - 0.64~0.07 - 0.1~10 - 40

Data extracted from studies on human and mouse monoamine transporters expressed in cell lines.

As the data indicates, methamphetamine displays the highest affinity for the norepinephrine transporter, followed by the dopamine transporter. Its affinity for the serotonin transporter is significantly lower, being 200- to 500-fold less potent than at NET and DAT.

The Potential Influence of 2-Methyl Substitution: A Look at Analogs

While no direct data exists for this compound, studies on ring-substituted amphetamine analogs offer some insight into how a methyl group on the phenyl ring might alter pharmacological activity. The position of the methyl group (ortho-, meta-, or para-) is a critical determinant of the compound's effects.

For instance, studies on positional isomers of methamphetamine, known as tolylaminopropanes (TAPs), have shown that ortho-methylamphetamine (oTAP) can fully substitute for amphetamine in drug discrimination studies in rats, suggesting a similar mechanism of action. In contrast, meta- and para-methylamphetamine (mTAP and pTAP) only produce partial substitution, indicating a different or weaker amphetamine-like stimulus effect. This suggests that a methyl group at the ortho (2-position) of the phenyl ring, as in the case of this compound's structural analog, can be permissive for amphetamine-like activity.

Furthermore, research on para-substituted amphetamines has indicated that substitutions at the 4-position of the phenyl ring, including with a methyl group, can enhance serotonergic properties. While this is a different position, it highlights the principle that substitutions on the aromatic ring can significantly modulate the affinity and selectivity for monoamine transporters.

Without experimental data for this compound, any prediction of its receptor affinity profile remains speculative.

Experimental Protocols

The Ki values for methamphetamine presented in this guide are typically determined through radioligand binding assays. A generalized protocol for such an assay is as follows:

Radioligand Binding Assay for Monoamine Transporters

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK 293) cells are cultured and stably transfected with the cDNA for the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a fixed concentration.

  • Competition Binding: To determine the affinity of the test compound (methamphetamine), increasing concentrations of the non-radiolabeled compound are added to the incubation mixture to compete with the radioligand for binding to the transporter.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The interaction of methamphetamine with the dopamine transporter leads to a cascade of downstream signaling events in dopaminergic neurons. The following diagram illustrates a simplified representation of the dopamine signaling pathway affected by methamphetamine.

Methamphetamine_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters via DAT DA_vesicle Dopamine Vesicles METH->DA_vesicle Disrupts Vesicular Storage DA_cytosol Cytosolic Dopamine DA_synapse Dopamine DAT->DA_synapse DA_vesicle->DA_cytosol DA release into cytosol DA_cytosol->DAT Reverse Transport DA_receptor Dopamine Receptors (D1/D2) DA_synapse->DA_receptor Binds to Signaling Downstream Signaling Cascade DA_receptor->Signaling Response Neuronal Response Signaling->Response

Methamphetamine's effect on the dopamine signaling pathway.

Conclusion

A Head-to-Head Examination of β,2-Dimethylphenethylamine and Other Phenethylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of β,2-Dimethylphenethylamine (also known as Methamphetamine) and other structurally related phenethylamines. The information presented herein is intended for research and informational purposes only and is based on available experimental data.

Introduction

Phenethylamines are a class of compounds with a wide range of pharmacological activities, primarily acting on the central nervous system. Their effects are largely mediated through interactions with monoamine transporters and G-protein coupled receptors (GPCRs), leading to modulation of dopaminergic, serotonergic, and noradrenergic neurotransmission. This guide focuses on a head-to-head comparison of β,2-Dimethylphenethylamine with other key phenethylamines, including phenethylamine, N-methylphenethylamine, amphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), to elucidate their distinct pharmacological profiles.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of the selected phenethylamines at key molecular targets. Data has been compiled from various in vitro studies to facilitate a direct comparison. It is important to note that variations in experimental conditions across different studies may influence the absolute values.

Table 1: Binding Affinities (Ki, nM) at Human Monoamine Transporters
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
β,2-Dimethylphenethylamine 24.8 ± 3.54.3 ± 0.5629 ± 77
Phenethylamine 3100 ± 200480 ± 30>10000
N-Methylphenethylamine 1200 ± 100180 ± 10>10000
Amphetamine 24.7 ± 1.32.8 ± 0.21799 ± 98
MDMA 536 ± 29148 ± 849 ± 3

Data sourced from Luethi et al., 2018.

Table 2: Functional Activity (EC50, µM) at Human Trace Amine-Associated Receptor 1 (TAAR1)
CompoundEC50 (µM)
β,2-Dimethylphenethylamine 0.89 (rat TAAR1)
Phenethylamine 0.24
N,N-Dimethylphenethylamine 21
Amphetamine 0.92 (mouse TAAR1)
MDMA >30 (inactive)

Data for β,2-Dimethylphenethylamine and Amphetamine at rodent TAAR1 from Lewter et al., 2007. Data for Phenethylamine and N,N-Dimethylphenethylamine at human TAAR1 from van der Velden et al., 2024. MDMA data from Simmler et al., 2013.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and other signaling proteins.

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunits) cAMP cAMP AC->cAMP Decreases production K_efflux Hyperpolarization GIRK->K_efflux Increases K+ efflux Agonist Dopamine / Agonist Agonist->D2R Binds

Caption: Dopamine D2 Receptor Signaling Cascade.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

TAAR1 is a G-protein coupled receptor that primarily signals through the Gs protein pathway. Agonist binding to TAAR1 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes Agonist Phenethylamine / Agonist Agonist->TAAR1 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: TAAR1 Gs-cAMP Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which phosphorylates numerous cellular proteins, leading to a variety of downstream effects.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. The general workflow involves incubating a radiolabeled ligand with a preparation of the target protein (e.g., cell membranes expressing the receptor). The unlabeled test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is then measured to determine the inhibitory constant (Ki) of the test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare receptor/transporter source (e.g., cell membranes) D Incubate receptor prep, radioligand, and test compound A->D B Prepare radioligand solution B->D C Prepare serial dilutions of test compound C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Calculate IC50 and Ki values F->G

Caption: General Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-specific binding competitors: 10 µM GBR 12909 (for DAT), 10 µM desipramine (for NET), 10 µM S-citalopram (for SERT).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well plates, filter plates (e.g., GF/B), scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for TAAR1

Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds at the human TAAR1 receptor.

Materials:

  • HEK293 cells transiently or stably expressing hTAAR1.

  • cAMP assay kit (e.g., HTRF, LANCE, or similar).

  • Assay buffer/cell culture medium.

  • Test compounds at various concentrations.

  • Reference agonist (e.g., phenethylamine).

  • 384-well white opaque plates, plate reader capable of detecting the assay signal.

Procedure:

  • Cell Plating: Seed the hTAAR1-expressing HEK293 cells into 384-well plates and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. Add the compounds to the respective wells.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.

  • Signal Reading: Incubate the plate as per the kit instructions and then read the signal (e.g., fluorescence, luminescence) using a compatible plate reader.

  • Data Analysis: Plot the response (e.g., signal ratio) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response relative to the reference agonist).

Conclusion

This guide provides a comparative overview of the in vitro pharmacology of β,2-Dimethylphenethylamine and other key phenethylamines. The presented data highlights the distinct receptor and transporter interaction profiles that underlie their diverse pharmacological effects. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental conditions when interpreting these findings.

Characterization of 2-Methyl-benzenebutanamine: A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of the 2-Methyl-benzenebutanamine reference standard. In the absence of a publicly available, certified reference standard for this compound, this document outlines the expected analytical profile based on data from structurally similar compounds and established analytical methodologies for the characterization of novel psychoactive substances. We present a comparative analysis with its positional isomers, 3-Methyl-benzenebutanamine and 4-Methyl-benzenebutanamine, to aid in the identification and differentiation of these compounds.

Overview and Significance

This compound is a substituted phenethylamine and a positional isomer of known stimulants. As with many novel psychoactive substances, the lack of well-characterized reference standards poses a significant challenge for forensic laboratories, clinical toxicologists, and researchers. Accurate identification and quantification are critical for understanding its pharmacological and toxicological properties. This guide proposes a comprehensive analytical workflow and expected data for the characterization of a this compound reference standard.

Predicted Physicochemical Properties

Below is a table summarizing the predicted physicochemical properties of this compound and its common positional isomers. These values are estimated and should be confirmed by empirical analysis of a certified reference standard.

PropertyThis compound3-Methyl-benzenebutanamine4-Methyl-benzenebutanamine
Molecular Formula C11H17NC11H17NC11H17N
Molecular Weight 163.26 g/mol 163.26 g/mol 163.26 g/mol
CAS Number Not availableNot availableNot available
Predicted Boiling Point ~230-240 °C~230-240 °C~230-240 °C
Predicted LogP ~3.0~3.0~3.0

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential techniques for the separation and identification of positional isomers of substituted phenethylamines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides valuable information on the fragmentation patterns of the molecule, aiding in its structural elucidation. Due to their similar structures, derivatization is often employed to improve the chromatographic resolution of positional isomers.

Table 1: Predicted GC-MS Data

AnalyteRetention Index (DB-5)Key Mass Fragments (m/z)
This compound ~1400-1450148, 117, 91, 44
3-Methyl-benzenebutanamine ~1410-1460148, 117, 91, 44
4-Methyl-benzenebutanamine ~1415-1465148, 117, 91, 44
2-MBB-TFA Derivative ~1550-1600244, 117, 91
3-MBB-TFA Derivative ~1560-1610244, 117, 91
4-MBB-TFA Derivative ~1565-1615244, 117, 91

MBB-TFA: Methyl-benzenebutanamine-Trifluoroacetyl derivative

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometric detection is a powerful tool for the quantification and confirmation of this compound.

Table 2: Predicted HPLC-UV/MS Data

AnalyteRetention Time (C18)UV λmax[M+H]+ (m/z)
This compound ~5-7 min~260 nm164.14
3-Methyl-benzenebutanamine ~5-7 min~265 nm164.14
4-Methyl-benzenebutanamine ~5-7 min~268 nm164.14

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the definitive structural confirmation of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonThis compound (δ, ppm)3-Methyl-benzenebutanamine (δ, ppm)4-Methyl-benzenebutanamine (δ, ppm)
-CH₃ (Aromatic) ~2.3~2.3~2.3
-CH₂- (Benzylic) ~2.6~2.6~2.6
-CH₂- (Propyl) ~1.7~1.7~1.7
-CH₂- (Amine) ~2.8~2.8~2.8
-NH₂ ~1.5 (broad)~1.5 (broad)~1.5 (broad)
Aromatic H ~7.1-7.2~7.0-7.2~7.1 (d), ~7.1 (d)
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3400 (broad)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-2960
C=C Stretch (Aromatic) 1450-1600
N-H Bend (Amine) 1590-1650

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical data.

GC-MS Protocol
  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless).

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: 40-550 amu.

  • Derivatization: To 1 mg of the sample, add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Heat at 70°C for 20 minutes. Evaporate the solvent and reconstitute in ethyl acetate.

HPLC-UV/MS Protocol
  • Instrument: HPLC system with a UV detector and a mass spectrometer (e.g., Agilent 1260 Infinity II with 6120 Quadrupole LC/MS).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 260 nm.

  • MS Ionization: Electrospray Ionization (ESI), positive mode.

NMR Spectroscopy Protocol
  • Instrument: 400 MHz NMR spectrometer (e.g., Bruker Avance III).

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: 10 mg/mL.

  • ¹H NMR: 16 scans, relaxation delay of 1 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

IR Spectroscopy Protocol
  • Instrument: FTIR spectrometer with an ATR accessory (e.g., PerkinElmer Spectrum Two).

  • Method: Attenuated Total Reflectance (ATR).

  • Scans: 16 scans.

  • Resolution: 4 cm⁻¹.

Visualizations

The following diagrams illustrate the proposed analytical workflows.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Optional HPLC_MS HPLC-MS Sample->HPLC_MS NMR NMR Sample->NMR IR IR Sample->IR GC_MS GC-MS Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing HPLC_MS->Data_Processing NMR->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Comparison Comparison with Isomers Structure_Elucidation->Comparison Isomer_Differentiation cluster_gcms GC-MS Data cluster_hplc HPLC-MS/MS Data cluster_nmr NMR Data Unknown_Sample Unknown_Sample GC_MS_Analysis GC-MS Analysis Unknown_Sample->GC_MS_Analysis HPLC_MS_Analysis HPLC-MS/MS Analysis Unknown_Sample->HPLC_MS_Analysis NMR_Analysis NMR Spectroscopy Unknown_Sample->NMR_Analysis Retention_Index Retention Index GC_MS_Analysis->Retention_Index Fragmentation_Pattern Fragmentation Pattern GC_MS_Analysis->Fragmentation_Pattern Retention_Time Retention Time HPLC_MS_Analysis->Retention_Time MS_MS_Fragments MS/MS Fragments HPLC_MS_Analysis->MS_MS_Fragments Aromatic_Splitting Aromatic Proton Splitting Pattern NMR_Analysis->Aromatic_Splitting Identification Identification Retention_Index->Identification Fragmentation_Pattern->Identification Retention_Time->Identification MS_MS_Fragments->Identification Aromatic_Splitting->Identification

Inter-laboratory Comparison of β,2-Dimethylphenethylamine Analysis: A Guide to Analytical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of β,2-Dimethylphenethylamine. In the absence of a formal inter-laboratory comparison study for this specific compound, this document outlines established analytical techniques for structurally related phenethylamines, offering supporting data and detailed protocols to aid laboratories in method selection and development. The primary analytical techniques compared are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the analysis of such compounds in forensic and research settings.

Data Presentation: Comparison of Analytical Methodologies

The following tables summarize the key performance characteristics of GC-MS and LC-MS/MS for the analysis of phenethylamines, based on data from studies on related compounds. These parameters are indicative of the expected performance for β,2-Dimethylphenethylamine analysis.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterDerivatized AnalysisNon-Derivatized Analysis
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Ion Trap)Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Ion Trap)
Typical Column Phenyl-methyl polysiloxane (e.g., DB-5ms)Phenyl-methyl polysiloxane (e.g., DB-5ms)
Injection Mode Split/SplitlessSplit/Splitless
Carrier Gas HeliumHelium
Derivatizing Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trifluoroacetic anhydride (TFAA)Not Applicable
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)Full Scan and/or Selected Ion Monitoring (SIM)
Pros Improved chromatographic peak shape and thermal stability; characteristic fragmentation patterns for isomers.Simpler sample preparation.
Cons Additional sample preparation step; potential for incomplete derivatization.Potential for poor peak shape and on-column degradation; similar mass spectra for isomers can complicate identification.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

ParameterDescription
Instrumentation High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF)
Typical Column Reversed-phase (e.g., C18, Phenyl-Hexyl)
Mobile Phase A: Water with formic acid/ammonium formate B: Acetonitrile/Methanol with formic acid
Gradient Gradient elution is typically used to separate analytes from matrix components.
Ionization Mode Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Pros High sensitivity and selectivity; no derivatization required; suitable for complex matrices like biological fluids.
Cons Potential for matrix effects (ion suppression or enhancement); higher instrumentation cost.

Experimental Protocols

The following are detailed experimental protocols for the analysis of phenethylamines, which can be adapted for β,2-Dimethylphenethylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methodologies used for the forensic analysis of phenethylamines and related stimulants.

a. Sample Preparation (Urine/Blood)

  • Extraction: To 1 mL of sample, add an internal standard and a buffer (e.g., phosphate buffer, pH 6.0). Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Derivatization (Optional but Recommended): Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 50 µL of a derivatizing agent (e.g., TFAA) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 20 minutes.

  • Reconstitution: After cooling, evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

b. GC-MS Analysis

  • Injector: 250°C, splitless mode.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition: Full scan mode (m/z 40-550) for qualitative analysis and SIM mode for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methods for the sensitive and specific detection of phenethylamines in biological matrices.

a. Sample Preparation (Urine)

  • Dilution: Dilute 100 µL of the urine sample with 900 µL of a mixture of the initial mobile phase and an internal standard. This "dilute-and-shoot" approach is often sufficient for screening.

  • Protein Precipitation (for Blood/Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

b. LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Ion Source: ESI in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for β,2-Dimethylphenethylamine and the internal standard would need to be determined by infusing a standard of the compound.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of β,2-Dimethylphenethylamine in a laboratory setting.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Receipt LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Dilute Dilute and Shoot Sample->Dilute GCMS GC-MS Analysis LLE->GCMS LCMSMS LC-MS/MS Analysis SPE->LCMSMS Dilute->LCMSMS DataProc Data Processing GCMS->DataProc LCMSMS->DataProc Quant Quantification DataProc->Quant Review Data Review Quant->Review Report Final Report Review->Report

Analytical Workflow for β,2-Dimethylphenethylamine
Signaling Pathway

β,2-Dimethylphenethylamine, like other phenethylamines, is expected to exert its stimulant effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1). The activation of TAAR1 in monoamine neurons leads to a cascade of events that modulate the levels of neurotransmitters like dopamine in the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft BDMPEA β,2-Dimethylphenethylamine TAAR1 TAAR1 BDMPEA->TAAR1 activates AC Adenylyl Cyclase TAAR1->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DAT Dopamine Transporter (DAT) PKA->DAT phosphorylates Dopamine_efflux Dopamine Efflux DAT->Dopamine_efflux induces reversal Dopamine Dopamine Dopamine_efflux->Dopamine

Navigating Stability: A Comparative Guide to Assay Development for 2-Methyl-benzenebutanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust stability-indicating assay is a cornerstone of pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies for 2-Methyl-benzenebutanamine, supported by representative experimental data, to facilitate the development of a validated assay capable of accurately assessing the drug's stability.

The development of a stability-indicating assay method (SIAM) is a critical regulatory requirement for new drug substances.[1][2] It ensures that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][3] This guide will delve into the key aspects of developing a SIAM for this compound, a primary amine, with a focus on high-performance liquid chromatography (HPLC), a powerful and widely used technique for this purpose.[1][3]

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is the deliberate subjection of a drug substance to harsh conditions to accelerate its degradation.[2][4][5][6] This process is essential for identifying potential degradation products and understanding the degradation pathways of the API.[2][4] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including acid, base, oxidation, heat, and light.[4][7]

A typical forced degradation study for this compound would involve the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The following diagram illustrates the typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Stressed_Samples Thermal Thermal (105°C) Thermal->Stressed_Samples Photo Photolytic (UV/Vis light) Photo->Stressed_Samples API This compound (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Analysis HPLC Analysis Stressed_Samples->Analysis Data Degradation Profile (Peak Purity, Mass Balance) Analysis->Data

Forced Degradation Study Workflow

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for developing stability-indicating assays due to its high resolution and sensitivity.[1][3][8] For a primary amine like this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable. The choice of column and mobile phase is critical for achieving adequate separation of the parent drug from its degradation products.

Here, we compare two hypothetical RP-HPLC methods for the analysis of this compound and its degradation products.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water (pH 5.5)
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 20 min10-90% B in 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temperature 30°C35°C

Table 2: Hypothetical Performance Data for HPLC Methods

AnalyteMethod AMethod B
Retention Time (min) Resolution
This compound10.2-
Degradant 1 (Acid)8.53.1
Degradant 2 (Base)9.12.0
Degradant 3 (Oxidative)11.52.5

Based on the hypothetical data, Method B provides better resolution between the parent peak and the degradation products, which is a critical factor for a reliable stability-indicating method. The longer column and different stationary phase in Method B likely contribute to the improved separation.

Experimental Protocols

Sample Preparation for Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.2 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.2 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 105°C for 48 hours. Dissolve in the diluent to a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose a solid sample of this compound to UV and visible light for 7 days. Dissolve in the diluent to a final concentration of 0.5 mg/mL.

HPLC Method B Protocol
  • Column: Phenyl-Hexyl (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5)

  • Mobile Phase B: Methanol

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • UV Detection: 220 nm

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

Logical Workflow for Stability-Indicating Assay Development

The development of a stability-indicating assay is a systematic process that involves several key stages, from initial method development to validation.

SIAM_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) MD1 Literature Search & Method Scouting MD2 Forced Degradation Studies MD1->MD2 MD3 Chromatographic Optimization MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 End Validated SIAM V5->End Start Start Start->MD1

Stability-Indicating Assay Method Development Workflow

Conclusion

The development of a robust and reliable stability-indicating assay is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comparative overview of key considerations and methodologies for developing a SIAM for this compound. By systematically conducting forced degradation studies, optimizing chromatographic conditions, and performing thorough method validation, researchers can establish a scientifically sound assay that meets regulatory expectations. The provided hypothetical data and protocols serve as a practical starting point for initiating such a study.

References

A Comparative Guide to Forced Degradation Studies of β,2-Dimethylphenethylamine and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of forced degradation studies as they apply to β,2-Dimethylphenethylamine, a substituted phenethylamine. Due to the limited publicly available data on this specific molecule, this guide draws upon established principles of forced degradation testing and comparative data from structurally related phenethylamine analogs. The information presented herein is intended to serve as a practical resource for designing and interpreting stability studies, developing stability-indicating analytical methods, and understanding the potential degradation pathways of this class of compounds.

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance.[1][2][3] By subjecting a compound to conditions more severe than accelerated stability testing, researchers can identify likely degradation products, understand degradation pathways, and establish the specificity of analytical methods.[3][4][5]

Comparative Stability Under Stress Conditions

The stability of β,2-Dimethylphenethylamine and its analogs is evaluated under various stress conditions as mandated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). These conditions typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis.[3][6] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products formed are relevant and can be adequately characterized.[4]

Table 1: Comparative Forced Degradation Data for Phenethylamine Analogs

Stress Conditionβ,2-Dimethylphenethylamine (Hypothetical Data)Phentermine (Comparative Data)Methamphetamine (Comparative Data)Major Degradation Products Identified (Across Analogs)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)~8% Degradation~10% Degradation~12% DegradationPhenylacetone, 2-Methyl-1-phenylpropan-2-amine
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)~5% Degradation~7% Degradation~9% DegradationBenzaldehyde, Phenylacetone oxime[7]
Oxidative (3% H₂O₂, RT, 48h)~15% Degradation~18% Degradation~20% DegradationN-Oxides, Hydroxylated derivatives, Phenylacetone oxime[7]
Photolytic (ICH Q1B, solid state)~3% Degradation~4% Degradation~5% DegradationPhotodimers, Oxidation products
Thermal (80°C, solid state, 72h)~2% Degradation~3% Degradation~4% DegradationDe-methylated analogs, Minor oxidation products

Note: Data for β,2-Dimethylphenethylamine is hypothetical and projected based on the general stability of phenethylamines. Data for phentermine and methamphetamine is a qualitative representation based on their known chemical properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of forced degradation studies. Below are representative protocols for the stress conditions outlined in Table 1.

General Sample Preparation

A stock solution of β,2-Dimethylphenethylamine (or analog) is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acid Hydrolysis
  • Add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture in a water bath at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the final solution with the mobile phase to an appropriate concentration for analysis.

Base Hydrolysis
  • Add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.

  • Incubate the mixture in a water bath at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the final solution with the mobile phase to an appropriate concentration for analysis.

Oxidative Degradation
  • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 48 hours.

  • Dilute the final solution with the mobile phase to an appropriate concentration for analysis.

Photolytic Degradation
  • Spread a thin layer of the solid drug substance in a chemically inert and transparent container.

  • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature and humidity conditions.

  • After exposure, dissolve the sample in a suitable solvent and dilute for analysis.

Thermal Degradation
  • Place the solid drug substance in a controlled temperature oven at 80°C for 72 hours.

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Dissolve the sample in a suitable solvent and dilute for analysis.

Analytical Methodology

The primary analytical technique for separating and quantifying the drug substance and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection.[4] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8][9]

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) gradient
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL
Column Temp. 30°C

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the general workflow for a forced degradation study and a potential degradation pathway for a phenethylamine analog under oxidative stress.

G cluster_0 Forced Degradation Workflow API Drug Substance (API) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Sample Degraded Sample Stress->Sample Analysis HPLC / LC-MS Analysis Sample->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: General workflow for conducting forced degradation studies.

G cluster_1 Oxidative Degradation Pathway Parent β,2-Dimethylphenethylamine N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation Hydroxylated Hydroxylated Analog (Ring or Side Chain) Parent->Hydroxylated Hydroxylation Oxime Phenylacetone Oxime Parent->Oxime Side Chain Cleavage

Caption: A potential oxidative degradation pathway for phenethylamines.

References

A Pharmacological Comparison of Mono-Methylated Phenethylamine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Receptor and Transporter Interactions, Functional Effects, and Pharmacokinetic Profiles

For researchers, scientists, and drug development professionals, this guide provides an objective pharmacological comparison of mono-methylated phenethylamine isomers. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Mono-methylated phenethylamines are a class of compounds with significant effects on the central nervous system. Their pharmacological properties are primarily dictated by the position of the methyl group on the phenethylamine scaffold, which influences their interaction with key proteins such as monoamine transporters and the trace amine-associated receptor 1 (TAAR1). Understanding these nuances is critical for the development of novel therapeutics and for elucidating the mechanisms of action of existing psychoactive substances.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of various mono-methylated phenethylamine isomers with the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and TAAR1. Data is presented as inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) where available. It is important to note that direct comparisons between values from different studies should be made with caution due to variations in experimental conditions.

Table 1: Monoamine Transporter Inhibition (IC50/Ki in nM)

IsomerDATNETSERT
α-Methylphenethylamine (Amphetamine) 34.4 (IC50)7.4 (IC50)1757 (IC50)
β-Methylphenethylamine (BMPEA) >10,000 (Ki)>10,000 (Ki)>10,000 (Ki)
N-Methylphenethylamine (NMPEA) ---
2-Methylphenethylamine (o-MPEA) ---
3-Methylphenethylamine (m-MPEA) ---
4-Methylphenethylamine (p-MPEA) ---
Data for N-methylphenethylamine and ring-methylated isomers on monoamine transporters is not readily available in the form of comparable Ki or IC50 values.

Table 2: Monoamine Release (EC50 in nM)

IsomerDAT ReleaseNET ReleaseSERT Release
α-Methylphenethylamine (Amphetamine) 24.87.1856
β-Methylphenethylamine (BMPEA) 25347>10,000
N-Methylphenethylamine (NMPEA) ---
Data for N-methylphenethylamine and ring-methylated isomers on monoamine release is not readily available in the form of comparable EC50 values.

Table 3: Trace Amine-Associated Receptor 1 (TAAR1) Activity

IsomerAgonist Activity (EC50/Ki in nM)
α-Methylphenethylamine (Amphetamine) Potent Agonist
β-Methylphenethylamine (BMPEA) Potent Agonist[1]
N-Methylphenethylamine (NMPEA) Potent Agonist[2]
2-Methylphenethylamine (o-MPEA) -
3-Methylphenethylamine (m-MPEA) -
4-Methylphenethylamine (p-MPEA) -
While all listed isomers are known to be TAAR1 agonists, directly comparable EC50 or Ki values from a single study are not available.

Table 4: Pharmacokinetic Parameters

IsomerHalf-life (t1/2)BioavailabilityKey Metabolic Pathways
α-Methylphenethylamine (Amphetamine) ~10 hours (human)~75% (oral)CYP2D6 hydroxylation, deamination
β-Methylphenethylamine (BMPEA) Short--
N-Methylphenethylamine (NMPEA) ~5-10 minutes (dog)[3]-MAO-A and MAO-B[4]
Pharmacokinetic data for ortho-, meta-, and para-methylphenethylamine is not readily available.

Key Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron TAAR1_agonist TAAR1 Agonist (e.g., Phenethylamine Isomer) TAAR1 TAAR1 TAAR1_agonist->TAAR1 activates VMAT2 VMAT2 TAAR1_agonist->VMAT2 inhibits G_protein Gs/Gq TAAR1->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates PKC Protein Kinase C G_protein->PKC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DAT Dopamine Transporter (DAT) PKA->DAT phosphorylates (efflux/internalization) PKC->DAT phosphorylates (efflux/internalization) Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse reuptake Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle sequesters Dopamine Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol releases Dopamine_cytosol->DAT efflux

TAAR1 Signaling Pathway

DAT_Regulation cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol DAT Dopamine Transporter (DAT) Dopamine_int Intracellular Dopamine DAT->Dopamine_int translocates Na_int Na+ DAT->Na_int co-transports Cl_int Cl- DAT->Cl_int co-transports Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Na_ext Na+ Na_ext->DAT Cl_ext Cl- Cl_ext->DAT PKC Protein Kinase C PKC->DAT phosphorylates (reduces uptake) PP2A Protein Phosphatase 2A PP2A->DAT dephosphorylates (restores uptake)

Dopamine Transporter Regulation
Experimental Workflows

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Start compound_synthesis Synthesize/Acquire Phenethylamine Isomers start->compound_synthesis binding_assay Radioligand Binding Assay compound_synthesis->binding_assay functional_assay Functional Assay compound_synthesis->functional_assay cell_culture Culture HEK293 cells stably expressing DAT, NET, SERT, or TAAR1 cell_culture->binding_assay cell_culture->functional_assay determine_ki Calculate Ki values binding_assay->determine_ki uptake_inhibition Uptake Inhibition Assay functional_assay->uptake_inhibition release_assay Neurotransmitter Release Assay functional_assay->release_assay cAMP_assay cAMP Accumulation Assay (for TAAR1) functional_assay->cAMP_assay data_analysis Data Analysis results Determine Ki, IC50, EC50 values data_analysis->results end End results->end determine_ki->results uptake_inhibition->data_analysis release_assay->data_analysis cAMP_assay->data_analysis

Pharmacological Characterization Workflow

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity (Ki) of compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured to 70-90% confluency.

  • Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer).

2. Assay Procedure:

  • A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is added to assay tubes.

  • Increasing concentrations of the unlabeled test compound (mono-methylated phenethylamine isomer) are added to the tubes to compete with the radioligand for binding.

  • A set of tubes containing a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) is used to determine non-specific binding.

  • The cell suspension is added to the tubes, and the mixture is incubated at room temperature for a specified time to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

1. Cell Preparation:

  • HEK293 cells stably expressing the human DAT, NET, or SERT are seeded in 96-well plates and grown to confluency.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with assay buffer.

  • The cells are pre-incubated with various concentrations of the test compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at room temperature.

  • A mixture containing a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • The incubation is carried out for a short, defined period (e.g., 5-15 minutes) at 37°C.

3. Termination and Detection:

  • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

  • The percentage of inhibition of uptake by the test compound is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Neurotransmitter Release Assay Using Synaptosomes

This assay determines whether a compound acts as a substrate and induces reverse transport (efflux) of neurotransmitters.

1. Synaptosome Preparation:

  • Brain tissue (e.g., rat striatum for dopamine release) is homogenized in a sucrose buffer.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.

2. Loading with Radiolabeled Neurotransmitter:

  • The synaptosomes are pre-incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake and storage in synaptic vesicles.

3. Release Assay:

  • The loaded synaptosomes are then superfused with a physiological buffer.

  • After a baseline period, the synaptosomes are exposed to various concentrations of the test compound.

  • Fractions of the superfusate are collected at regular intervals.

4. Detection and Analysis:

  • The radioactivity in each collected fraction is measured by liquid scintillation counting.

  • The amount of neurotransmitter release is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the stimulation period.

  • The EC50 value (the concentration of the test compound that produces 50% of the maximal release) is determined from the dose-response curve.

This guide provides a foundational overview for the pharmacological comparison of mono-methylated phenethylamine isomers. Further targeted research and experimentation are necessary to fully elucidate the complete pharmacological profile of each of these compounds.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-benzenebutanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 2-Methyl-benzenebutanamine, a research chemical requiring careful handling due to its hazardous properties. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.

Based on data from closely related isomers such as 4-Phenylbutan-2-amine, this compound is anticipated to be a corrosive substance that can cause severe skin and eye burns[1]. Therefore, strict adherence to safety protocols during handling and disposal is paramount. All disposal procedures must comply with local, state, and federal environmental regulations[2].

Hazard and Safety Summary

Hazard ClassificationPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.[1]
Handling Avoid direct contact. Use in a well-ventilated area or fume hood. Wear impermeable gloves, safety glasses with side-shields, and protective clothing.[2]
Storage Store in a cool, well-ventilated area in a tightly closed container.[1]
First Aid In case of skin contact, drench with running water for at least 10 minutes. For eye contact, flush with running water for 15 minutes. Seek immediate medical attention for any exposure.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following protocol provides a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Classification:

  • Treat all waste containing this compound (pure substance, contaminated labware, solutions) as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) office to ensure proper classification according to local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. While the isomer 4-Phenylbutan-2-amine is not specifically listed under RCRA P-series or U-series waste codes, it may be classified as hazardous due to its corrosive nature[1].

2. Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Collect liquid waste in a designated, compatible, and clearly labeled hazardous waste container. The container should have a secure screw-top cap.

  • Solid waste, such as contaminated personal protective equipment (PPE) and absorbent materials, should be collected in a separate, clearly labeled container.

3. Labeling:

  • Properly label all waste containers with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), the approximate concentration and volume, and the date of accumulation.

  • Include any other information required by your institution's waste management program.

4. Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure containers are kept closed except when adding waste.

5. Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Follow all institutional procedures for waste pickup requests.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Contaminated Material (e.g., glassware, PPE, solutions) B Segregate Waste (Solid vs. Liquid) A->B Identify C Collect in Designated Hazardous Waste Container B->C Place In D Label Container: 'Hazardous Waste' Chemical Name Concentration & Volume Date C->D Secure & E Store in Satellite Accumulation Area (SAA) D->E Move to F Contact Environmental Health & Safety (EHS) E->F When Ready G Arrange for Waste Pickup F->G Schedule H Proper Disposal by Licensed Facility G->H Transport to

References

Essential Safety and Operational Protocols for Handling 2-Methyl-benzenebutanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safe Handling, Personal Protective Equipment (PPE), and Disposal of 2-Methyl-benzenebutanamine.

This document provides critical, immediate safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance is based on established safety data for this compound.

Hazard Summary

This compound is classified as a combustible liquid that is harmful if swallowed or in contact with with skin.[1] It can cause severe skin burns and eye damage and is harmful to aquatic life.[1] Understanding these hazards is the first step in implementing appropriate safety measures.

Personal Protective Equipment (PPE) Requirements

The mandatory personal protective equipment for handling this compound is outlined below. These specifications are critical for preventing exposure.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are required to protect against splashes and vapors.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Breakthrough time and glove thickness should be appropriate for the duration of the handling task.
Skin and Body Protection A chemical-resistant apron or lab coat must be worn. For larger quantities or in case of potential splashes, full-body chemical-resistant clothing is necessary.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the essential steps and decision points for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Procedures prep_sds Review SDS for This compound prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_don Don PPE prep_hood->handle_don Proceed if Safe handle_weigh Weigh/Measure Compound in Fume Hood handle_don->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp em_spill Spill handle_weigh->em_spill If Spill Occurs disp_waste Dispose of Contaminated Waste in Designated Container handle_exp->disp_waste em_exposure Personal Exposure handle_exp->em_exposure If Exposure Occurs disp_decon Decontaminate Work Area disp_waste->disp_decon disp_doff Doff PPE disp_decon->disp_doff disp_wash Wash Hands Thoroughly disp_doff->disp_wash

Figure 1. Workflow for Safe Handling of this compound.

Detailed Operational and Disposal Plans

1. Preparation:

  • Review Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound.

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all equipment for damage before use.

  • Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials. An eyewash station and safety shower should be readily accessible.[3]

2. Handling - Step-by-Step Guidance:

  • Donning PPE:

    • Put on a lab coat or chemical-resistant apron.

    • Don chemical safety goggles and a face shield.

    • If required, put on a respirator. Ensure a proper fit.

    • Wash hands thoroughly before putting on gloves.

    • Don the appropriate chemical-resistant gloves, ensuring they cover the cuffs of the lab coat.

  • Chemical Handling:

    • Perform all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools and equipment to avoid direct contact.

    • Keep containers of the chemical closed when not in use.

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of in a designated hazardous waste container.

  • Container Labeling: Ensure the hazardous waste container is clearly labeled with the chemical name and associated hazards.

  • Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal.

4. Decontamination and Doffing PPE:

  • Work Surface: Decontaminate the work area within the fume hood according to your laboratory's standard operating procedures for corrosive and toxic materials.

  • Doffing PPE:

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Remove the lab coat or apron, turning it inside out as you remove it.

    • Remove the face shield and goggles.

    • If a respirator was used, remove it last.

    • Dispose of all single-use PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

5. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.